molecular formula C18H22O4 B585223 Nordihydro Guaiaretic Acid-d6 CAS No. 1346600-58-5

Nordihydro Guaiaretic Acid-d6

Cat. No.: B585223
CAS No.: 1346600-58-5
M. Wt: 308.407
InChI Key: HCZKYJDFEPMADG-LJYPPAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nordihydro Guaiaretic Acid-d6 (NDGA-d6) is a deuterium-labeled stable isotope analog of Nordihydroguaiaretic acid (NDGA), a natural polyphenol antioxidant originally derived from the creosote bush ( Larrea tridentata ) . This compound is a critical tool for advanced pharmacological and metabolic research, designed for use as an internal standard in mass spectrometry-based quantitative analyses. The core research value of NDGA-d6 stems from the biological activities of its parent compound, NDGA. It is a recognized inhibitor of lipoxygenase enzymes , which play a key role in the synthesis of leukotrienes and inflammatory pathways. Furthermore, NDGA has been shown to directly inhibit the activation of specific receptor tyrosine kinases (RTKs), such as the insulin-like growth factor-1 receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, leading to decreased cellular proliferation . Recent research continues to explore its potential, demonstrating that NDGA functions as a potent reactive oxygen species (ROS) scavenger and can induce autophagy, making it a compound of interest for studying conditions like osteoarthritis and cancer . Its anti-tumor effects are also linked to the ability to induce apoptosis in a range of cancer cell lines, including breast cancer and pancreatic carcinoma . By incorporating six deuterium atoms, NDGA-d6 provides nearly identical chemical and physical properties to unlabeled NDGA, while allowing for precise and unambiguous tracking and quantification in complex biological systems. This makes it an indispensable reagent for studies investigating the pharmacokinetics, metabolic fate, and mechanism of action of NDGA. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYJDFEPMADG-LJYPPAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Trajectories and Seminal Discoveries in Nordihydroguaiaretic Acid Research

Early Academic Investigations and Isolation from Natural Sources

Nordihydroguaiaretic Acid-d6 is not isolated from natural sources. It is a laboratory-synthesized, isotopically labeled version of Nordihydroguaiaretic Acid (NDGA). The parent compound, NDGA, is a phenolic lignan (B3055560) naturally abundant in the creosote (B1164894) bush (Larrea tridentata), a plant found in the deserts of Mexico and the southwestern United States. nih.govfrontiersin.org Historically, the non-labeled NDGA was extracted from this plant for various research and commercial purposes, including its use as an antioxidant in food. scielo.br

The development of Nordihydroguaiaretic Acid-d6 arose from the need for a reliable internal standard in quantitative analysis. In fields like pharmacokinetics and metabolic studies, researchers require precise measurements of the concentration of compounds like NDGA in biological samples. The introduction of six deuterium (B1214612) atoms onto the molecule creates a compound that is chemically identical to NDGA in its behavior during extraction and analysis but has a higher mass. pharmaffiliates.com

Evolution of Research Paradigms and Development of Advanced Analytical Techniques

The evolution of research involving Nordihydroguaiaretic Acid-d6 is intrinsically linked to the advancement of sophisticated analytical techniques, particularly mass spectrometry (MS) coupled with chromatography methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com

In the early phases of NDGA research, quantification was performed using less sensitive methods. However, the advent of LC-MS and GC-MS revolutionized the ability to detect and quantify minute amounts of substances in complex mixtures. The core principle behind the utility of Nordihydroguaiaretic Acid-d6 lies in a technique called isotope dilution mass spectrometry .

This method involves adding a known quantity of the deuterated standard (Nordihydroguaiaretic Acid-d6) to a sample containing the non-deuterated compound (the analyte, NDGA) that needs to be measured. Because the labeled standard behaves identically to the native compound during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

When the sample is analyzed by a mass spectrometer, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the original amount of the compound in the sample can be achieved. This approach corrects for variations in sample handling and instrument response, leading to more reliable and reproducible data. The use of deuterated standards like Nordihydroguaiaretic Acid-d6 is now a gold standard in bioanalytical and pharmacokinetic studies. wikipedia.org

Interactive Data Tables

Below are tables summarizing key information for Nordihydroguaiaretic Acid-d6 and its parent compound.

Properties of Nordihydroguaiaretic Acid-d6
PropertyValue
Chemical NameNordihydro Guaiaretic Acid-d6
Synonymβ,γ-Dimethyl-α,δ-bis(3,4-dihydroxyphenyl-d3)butane pharmaffiliates.com
CAS Number1346600-58-5 pharmaffiliates.com
Molecular FormulaC18H16D6O4 pharmaffiliates.com
Molecular Weight308.40 g/mol pharmaffiliates.com
Primary ApplicationLabelled lipoxygenase inhibitor; analytical internal standard pharmaffiliates.com
Comparison of Isotopologues
FeatureNordihydroguaiaretic AcidNordihydroguaiaretic Acid-d6
Molecular FormulaC18H22O4 scbt.comC18H16D6O4 pharmaffiliates.com
Molar Mass302.36 g/mol scbt.com308.40 g/mol pharmaffiliates.com
OriginNatural (from Larrea tridentata) nih.govSynthetic pharmaffiliates.com
Key Research RoleTherapeutic agent, antioxidant, lipoxygenase inhibitor selleckchem.comInternal standard for quantitative mass spectrometry pharmaffiliates.com

Biosynthesis, Chemical Synthesis, and Structural Analogues for Research Applications

Natural Occurrence and Extraction Methodologies from Botanical Species

Nordihydroguaiaretic acid (NDGA) is a prominent lignan (B3055560) naturally found in high concentrations in the resin of the leaves of the creosote (B1164894) bush (Larrea tridentata). scielo.brfrontiersin.orgtandfonline.com This shrub is abundant in the desert regions of the southwestern United States and northern Mexico. frontiersin.orgnih.gov NDGA is a major secondary metabolite in this plant, constituting up to 10-15% of the leaves' dry weight and representing about 80% of the phenolic compounds in the leaf resin. scielo.brfrontiersin.orgalzdiscovery.org

Various methods have been developed for the extraction of NDGA from Larrea tridentata. Traditional techniques often involve alkaline extraction or conventional heat-reflux systems, which can be time-consuming and require significant amounts of solvents. scielo.brcore.ac.uk To overcome these limitations, more efficient and rapid methods have been explored. Microwave-assisted extraction (MAE) has emerged as a superior technique, significantly reducing extraction time and increasing yields. core.ac.uk

Comparison of Extraction Methodologies for Nordihydroguaiaretic Acid
Extraction MethodDescriptionAdvantagesDisadvantagesReference
Conventional Heat-Reflux Extraction (HRE)Involves boiling a solvent with the plant material to extract the desired compound.Simple setup.Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds. core.ac.uk
Alkaline ExtractionUtilizes an alkaline solution to extract the acidic phenolic compound NDGA.Effective for acidic compounds.May require subsequent neutralization and purification steps. scielo.br
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant matrix, causing cell walls to rupture and release compounds.Rapid extraction times (e.g., 1 minute), reduced solvent consumption, higher yields (up to 3.79%).Requires specialized microwave equipment. core.ac.uk

Synthetic Pathways and Derivatization Strategies for Novel Research Compounds

The synthesis of NDGA and its analogues is a significant area of research, driven by the need to explore their therapeutic potential and to create novel compounds with enhanced activity or reduced toxicity. core.ac.ukresearchgate.net Synthetic strategies for NDGA-type derivatives can be broadly categorized based on the type of structural modification. These include modifications to the hydroxyl groups on the catechol rings, alterations to the central butane (B89635) bridge, and substitutions on the phenyl rings. core.ac.uk

Derivatization is a key strategy for developing new research compounds. By modifying the structure of NDGA, researchers can fine-tune its properties. For instance, methylation of the hydroxyl groups leads to derivatives like Terameprocol (tetra-O-methyl NDGA or M4N), which has been investigated for various biological activities. scielo.brnih.gov Another example is the acetylation of the hydroxyl groups to produce tetra-O-acetyl NDGA, a strategy aimed at creating analogues with different physicochemical properties. nih.gov These synthetic efforts have produced a wide array of compounds for further investigation. nih.govsemanticscholar.org

Examples of Synthesized Nordihydroguaiaretic Acid Analogues
Analogue NameStructural ModificationStarting Materials/Key ReactionResearch Application FocusReference
Terameprocol (M4N)Methylation of all four phenolic hydroxyl groups.Semi-synthetic derivative of NDGA.Antiviral and antineoplastic research. scielo.brnih.gov
Tetra-O-acetyl NDGA (Ac-NDGA)Acetylation of all four phenolic hydroxyl groups.NDGA and acetic anhydride.Development of nanostructured formulations for therapeutic delivery. nih.gov
Asymmetric Analogues (Y1-Y18)Creation of asymmetric structures based on the NDGA scaffold.Started from tetrahydro-4H-pyran-4-one and 3,4-dihydroxybenzaldehyde.Investigation as potential FGFR1 kinase inhibitors for anti-cancer activity. nih.gov
Hydroxyl-substituted derivativesVarying the number and position of hydroxyl groups on the phenyl rings.Retrosynthetic approaches involving key reactions to construct the 18-carbon skeleton.Studying the role of hydroxyl groups in biological activity and toxicity. core.ac.uk

Structure-Activity Relationship (SAR) Studies of Nordihydroguaiaretic Acid and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of NDGA and its analogues correlates with their biological activities. gardp.orgdrugdesign.orgwikipedia.org These studies guide the design of new molecules with improved potency and selectivity. wikipedia.org

The biological activity of NDGA is intrinsically linked to its specific structural features. The two catechol rings are fundamental to its potent antioxidant properties, as each of the four hydroxyl groups can donate a proton and an electron to scavenge reactive oxygen species. frontiersin.org The central butane chain also plays a role in its activity.

SAR studies have revealed key insights:

Catechol Groups : The presence of the 3,4-dihydroxy (catechol) moieties is critical for the antioxidant and lipoxygenase (LOX) inhibitory activities. frontiersin.orgnih.gov Oxidation of these groups to quinones is a key aspect of its mechanism of action and can also be linked to its cellular effects. frontiersin.org

Phenyl Ring Substituents : The introduction of electron-withdrawing substituents on the phenyl rings has been shown to affect the reductive inhibition of lipoxygenase enzymes. nih.gov This indicates that the electronic properties of the aromatic rings can be modulated to alter biological activity.

Hydrophobicity : The creation of more hydrophobic NDGA derivatives has been found to sometimes lead to the activation of certain enzymes, suggesting the presence of a hydrophobic allosteric binding site. nih.gov

Derivatization : Modifying the hydroxyl groups, for instance through methylation to form Terameprocol, can significantly alter the biological activity profile, often resulting in different or more specific cellular targets. nih.gov

Summary of Structure-Activity Relationship Findings for NDGA and its Analogues
Structural FeatureModificationImpact on Biological ActivityReference
Catechol Rings (3,4-dihydroxyphenyl)Presence of both ringsEssential for potent antioxidant and lipoxygenase inhibitory activity. frontiersin.org
Phenolic Hydroxyl GroupsMethylation (e.g., Terameprocol) or AcetylationAlters the compound's biological targets and physicochemical properties. Can reduce antioxidant capacity but may enhance other activities like antiviral effects. nih.govnih.gov
Phenyl RingsAddition of electron-withdrawing substituentsAffects the reductive inhibition of lipoxygenase. nih.gov
Overall StructureCreation of hydrophobic derivativesCan lead to activation of enzymes like 15-human lipoxygenase, suggesting an allosteric mechanism. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action of Nordihydroguaiaretic Acid

Modulation of Lipoxygenase (LOX) Isoforms and Eicosanoid Pathways

NDGA is a well-established, non-selective inhibitor of lipoxygenase (LOX) enzymes. caymanchem.comnih.gov These enzymes are critical in the metabolism of arachidonic acid, leading to the production of various eicosanoids, which are potent signaling molecules involved in inflammation. oup.comoup.comnih.gov

NDGA is a potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. selleckchem.comnih.govmdpi.com It acts as a redox-type inhibitor of 5-LOX. atamanchemicals.com The inhibition of 5-LOX by NDGA has been demonstrated in various cell types. For instance, in rat peritoneal cells, NDGA inhibits the biosynthesis of cysteinyl leukotrienes (CysLT) with an IC50 value of 5-7 µM. caymanchem.com This inhibition of 5-LOX activity is a primary mechanism through which NDGA exerts its anti-inflammatory effects. selleckchem.comalzdiscovery.org

NDGA also demonstrates inhibitory activity against other LOX isoforms, including 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). caymanchem.commdpi.comacs.orgnih.gov The half-maximal inhibitory concentration (IC50) values for NDGA against human platelet 12-LOX are in the range of 3.0-5.0 µM, and for rabbit reticulocyte 15-LOX, the IC50 is 0.91 µM. caymanchem.com Structure-activity relationship studies have shown that the inhibitory potency of NDGA derivatives against soybean and 15-human LO can be influenced by the nature of substituents on the phenyl rings. nih.gov Some derivatives of NDGA show preferential selectivity against 15-HLO over 12-HLO. acs.org

By inhibiting LOX isoforms, NDGA significantly impacts the biosynthesis of eicosanoids. The inhibition of 5-LOX directly leads to a reduction in the production of leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes. selleckchem.comcaymanchem.comoup.comnih.gov In studies on the rat ovary, NDGA was shown to significantly decrease LTB4 levels in perfused ovarian tissues. oup.comnih.gov

Interestingly, NDGA also affects the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin (B15479496) biosynthesis. selleckchem.comoup.comoup.comsav.sk In rat ovarian tissue, NDGA treatment significantly suppressed the levels of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). oup.comoup.com This effect on prostaglandin levels might be indirect, potentially through the shunting of arachidonic acid metabolism between the LOX and COX pathways, or through direct, albeit weaker, inhibition of COX enzymes. atamanchemicals.comtaylorandfrancis.comfrontiersin.org

Table 1: Inhibitory Activity of Nordihydroguaiaretic Acid (NDGA) on Lipoxygenase Isoforms

Enzyme Source IC50 Value Reference
5-Lipoxygenase Rat Peritoneal Cells 5-7 µM caymanchem.com
12-Lipoxygenase Human Platelet 3.0-5.0 µM caymanchem.com
15-Lipoxygenase Rabbit Reticulocyte 0.91 µM caymanchem.com

Regulation of Cellular Redox Homeostasis and Antioxidant Defense Systems

NDGA is a potent antioxidant, a property conferred by its two catechol rings bearing four phenolic hydroxyl groups. atamanchemicals.comnih.govnih.gov It plays a significant role in maintaining cellular redox homeostasis through both direct and indirect mechanisms.

NDGA is an efficient scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). atamanchemicals.comnih.govtandfonline.comnih.gov It has been shown to be a potent scavenger of hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), and peroxynitrite (ONOO−). atamanchemicals.comtandfonline.comnih.govnih.gov Theoretical and experimental studies have shown that the reaction between NDGA and hydroxyl radicals is diffusion-controlled, and it is capable of scavenging at least two hydroxyl radicals per molecule. nih.gov

A study evaluating the in vitro scavenging capacity of NDGA reported the following IC50 values:

Peroxynitrite (ONOO−): 4 ± 0.94 μM tandfonline.comnih.gov

Singlet Oxygen (¹O₂): 151 ± 20 μM tandfonline.comnih.gov

Hydroxyl Radical (•OH): 0.15 ± 0.02 μM tandfonline.comnih.gov

Superoxide Anion (O₂•⁻): 15 ± 1 μM nih.gov

Hypochlorous Acid (HOCl): 622 ± 42 μM nih.gov

NDGA was found to be more efficient at scavenging these reactive species than several reference compounds. nih.gov However, it was unable to scavenge hydrogen peroxide (H₂O₂). nih.gov

Table 2: In Vitro Radical Scavenging Activity of Nordihydroguaiaretic Acid (NDGA)

Reactive Species IC50 Value Reference
Peroxynitrite (ONOO−) 4 ± 0.94 μM tandfonline.comnih.gov
Singlet Oxygen (¹O₂) 151 ± 20 μM tandfonline.comnih.gov
Hydroxyl Radical (•OH) 0.15 ± 0.02 μM tandfonline.comnih.gov
Superoxide Anion (O₂•⁻) 15 ± 1 μM nih.gov
Hypochlorous Acid (HOCl) 622 ± 42 μM nih.gov

Beyond its direct radical-scavenging activity, NDGA also modulates the expression and activity of endogenous antioxidant enzymes. alzdiscovery.orgnih.govnih.gov It has been shown to prevent the reduction in the expression of key antioxidant enzymes such as glutathione-S-transferase, glutathione-reductase, glucose-6-phosphate dehydrogenase, and catalase induced by ferric-nitrilotriacetate. nih.gov This leads to an increase in glutathione (B108866) (GSH) concentration and a reduction in oxidative damage markers. nih.gov The protective effects of NDGA against oxidative stress are partly attributed to its ability to induce the transcription factor Nrf2, a key regulator of the antioxidant response element (ARE). alzdiscovery.orgnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation

NDGA is a known activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com Under normal conditions, NRF2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. mdpi.comnih.gov

NDGA can activate NRF2 through both KEAP1-dependent and independent mechanisms. The KEAP1-dependent mechanism involves the modification of reactive cysteine residues on KEAP1 by electrophiles like NDGA. This modification leads to a conformational change in KEAP1, preventing it from targeting NRF2 for degradation. nih.gov As a result, newly synthesized NRF2 can accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govresearchgate.netresearchgate.net This leads to the increased expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes. nih.govmdpi.comresearchgate.netmdpi.com Studies in cerebellar granule neurons have shown that NDGA induces the translocation of NRF2 to the nucleus and increases the expression of HO-1 at both the mRNA and protein levels. nih.govresearchgate.net

Furthermore, NDGA can activate NRF2 through KEAP1-independent pathways. Research indicates that NDGA can modulate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which in turn can lead to the stabilization and activation of NRF2. mdpi.comscispace.comencyclopedia.pub One proposed mechanism involves the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a kinase that can promote NRF2 degradation. nih.govencyclopedia.pub By inhibiting GSK-3β, NDGA allows NRF2 to escape degradation and accumulate. nih.gov

Table 1: Effect of Nordihydroguaiaretic Acid on NRF2 Pathway Activation

Cell Type Effect of NDGA Observed Mechanism Reference
Cerebellar Granule Neurons NRF2 translocation to the nucleus; increased HO-1 expression. Activation of the NRF2/HO-1 axis. nih.govresearchgate.net
PC12 Cells Increased HO-1 protein levels. NRF2-mediated antioxidant response. researchgate.net
Mouse Embryo Fibroblasts (MEFs) Increased NRF2 protein levels and HO-1 expression (in both wild-type and Keap1-deficient cells). KEAP1-independent regulation of NRF2 stability. encyclopedia.pub
Renal Epithelial (LLC-PK1) Cells Induction of HO-1 expression. PI3K/Akt1 dependent pathway. academicjournals.org

Influence on Key Intracellular Signaling Cascades

NDGA exerts a profound influence on several key intracellular signaling cascades that are central to cell growth, proliferation, and survival.

NDGA has been identified as an inhibitor of several receptor tyrosine kinases (RTKs). aacrjournals.org It directly inhibits the tyrosine kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu). aacrjournals.orgnih.govnih.govnih.govnih.gov

In breast cancer cell lines, NDGA has been shown to inhibit the activation of IGF-1R and the subsequent phosphorylation of downstream signaling molecules like Akt. nih.gov It also inhibits the autophosphorylation of the isolated HER2/neu receptor. nih.gov This inhibition of RTK activity has been linked to the anti-proliferative effects of NDGA in cancer cells. nih.govnih.govaacrjournals.org For instance, in HER2-overexpressing breast cancer cells, NDGA was shown to inhibit both IGF-1R and HER2 kinase activities, leading to S-phase cell cycle arrest and apoptosis. nih.govnih.gov The inhibitory concentration (IC50) for growth inhibition in these cells was in the range of 10-15 µM. nih.gov Furthermore, NDGA has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) signaling. aacrjournals.org

Table 2: Inhibition of Receptor Tyrosine Kinases by Nordihydroguaiaretic Acid

Receptor Tyrosine Kinase Cell Line Observed Effect Reference
IGF-1R MCF-7 (Breast Cancer) Inhibition of IGF-1R activation and downstream Akt phosphorylation. nih.gov
HER2/neu MCNeuA (Mouse Mammary Carcinoma) Inhibition of ligand-independent HER2/neu phosphorylation. nih.gov
IGF-1R LAPC-4 (Prostate Cancer) Direct inhibition of IGF-1R tyrosine kinase activity. nih.gov
HER2/neu Trastuzumab-refractory Breast Cancer Cells Inhibition of HER2 signaling. nih.govaacrjournals.org
PDGFR Swiss 3T3, Human Fibroblasts Selective inhibition of PDGF-stimulated DNA synthesis. selleckchem.com

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. NDGA exhibits a dual effect on this pathway, acting as both an inhibitor and an activator depending on the cellular context and concentration. frontiersin.org

At higher concentrations, NDGA disrupts the activation of the PI3K/AKT pathway, particularly when stimulated by growth factors like IGF-1. nih.govfrontiersin.org This inhibitory effect contributes to its pro-apoptotic activity in cancer cells. nih.govaacrjournals.org For example, in trastuzumab-refractory breast cancer cells, NDGA was found to reduce downstream PI3K/Akt signaling. nih.govaacrjournals.org

Conversely, at lower micromolar concentrations, NDGA has been reported to activate the PI3K/AKT pathway. nih.govfrontiersin.org This activation is thought to be a consequence of the mild oxidative stress induced by NDGA's redox cycling nature. frontiersin.org One proposed mechanism for AKT activation involves the inhibition of the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/AKT pathway. nih.govfrontiersin.org It is hypothesized that the oxidized form of NDGA forms adducts with a critical cysteine residue in PTEN, leading to its inhibition and subsequent sustained activation of AKT. frontiersin.org This activation of AKT can then lead to the phosphorylation and inactivation of GSK-3β, which, as mentioned earlier, contributes to the stabilization of NRF2. nih.gov In renal epithelial cells, the induction of HO-1 and cytoprotection by NDGA was shown to be dependent on the PI3K/Akt1 pathway. academicjournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK1/2) pathways, are critical in transducing extracellular signals into cellular responses. NDGA's influence on these pathways is complex and often cell-type specific. frontiersin.orgnih.gov

Similar to its effect on the PI3K/AKT pathway, NDGA can either inhibit or activate MAPK cascades. frontiersin.org In some contexts, NDGA treatment leads to the activation of the stress-activated protein kinases JNK and p38. nih.gov For instance, in human pancreatic and cervical cancer cells, NDGA induced the activation of JNK1/2 and p38, which was associated with the disruption of the actin cytoskeleton and apoptosis. nih.gov However, in other cell types like vascular smooth muscle cells and HeLa cells, no effect of NDGA on JNK activation was observed. nih.gov

The effect of NDGA on the ERK1/2 pathway also appears to be context-dependent. Some studies report that NDGA has no effect on TGFα-induced activation of the ERK cascade. nih.gov In contrast, other research indicates that NDGA can suppress the activation of ERK in osteoclast precursors. nih.gov Furthermore, NDGA has been shown to activate ERK1/2 in renal epithelial cells as part of its cytoprotective mechanism. academicjournals.org The activation of p38 by NDGA has also been linked to its pro-apoptotic effects in certain cell lines, an effect that can be attenuated by antioxidants, suggesting a role for oxidative stress in this process. osti.gov

NDGA modulates the activity of several key transcription factors involved in cell proliferation, angiogenesis, and metabolism. A significant target of NDGA is the Specificity protein 1 (Sp1) transcription factor. nih.govaacrjournals.orgfrontiersin.org NDGA and its derivatives have been shown to function as global transcription inhibitors by blocking the activity of the Sp1 family of transcription factors. nih.govaacrjournals.org This inhibition can lead to reduced expression of Sp1-regulated genes such as cdc2 and survivin, contributing to tumor regression. nih.govaacrjournals.org A synthetic derivative of NDGA, terameprocol, acts by competing with Sp1 for its DNA binding sites in gene promoters. cancer.gov

NDGA also influences the activity of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of cellular adaptation to low oxygen conditions. In some non-small-cell lung cancer cell lines, NDGA treatment has been shown to decrease the expression of the HIF-1 gene. mdpi.com

Furthermore, there is evidence to suggest that NDGA can act as a Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonist. This interaction is another facet of its complex regulatory role in cellular metabolism and signaling.

Recent research has unveiled a novel mechanism of action for NDGA involving epigenetic regulation. Specifically, NDGA has been identified as an inhibitor of the histone acetyltransferase (HAT) p300. nih.govnih.gov p300 is a crucial epigenetic regulator that acetylates histone proteins, thereby influencing chromatin structure and gene expression. nih.govaginganddisease.org

In vitro studies have demonstrated that NDGA directly inhibits the acetyltransferase activity of p300. nih.govresearchgate.net This inhibition is noncompetitive with respect to both acetyl-CoA and the histone H3 substrate. nih.gov In cellular assays, NDGA treatment leads to a reduction in the acetylation of specific histone residues, with a notable suppression of H3K27 acetylation, a key target of p300. nih.govresearchgate.net The IC50 for the inhibition of H3K27 acetylation in HEK293T cells was found to be 8.8 µM. researchgate.net The inhibition of p300 by NDGA has been linked to the activation of autophagy, a cellular process for degrading and recycling damaged components, as p300 is a known blocker of autophagy. nih.govnih.govaginganddisease.org

Table 3: Inhibition of p300 by Nordihydroguaiaretic Acid

Assay Type Target Observation IC50 Value Reference
In vitro enzymatic assay p300 acetyltransferase activity Inhibition of p300 activity. 10.3 µM researchgate.net
Cellular assay (HEK293T cells) Histone H3K27 acetylation Suppression of H3K27 acetylation. 8.8 µM researchgate.net
Cellular assay (HEK293T cells) Global histone acetylation Suppression of acetylation on various histone residues. >25 µM for most residues researchgate.net

Effects on Mitochondrial Dynamics and Bioenergetic Processes

Nordihydroguaiaretic Acid (NDGA) exerts significant influence over mitochondrial functions, impacting everything from the integrity of the mitochondrial membrane to the cell's energy production and oxidative state.

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. Research shows that NDGA can have dual effects on ΔΨm, contingent on the cellular context and experimental conditions.

In some studies, NDGA has been shown to induce a massive loss of mitochondrial membrane potential. oup.comoup.com For instance, in a murine hematopoietic cell line (FL5.12), treatment with NDGA led to a significant drop in ΔΨm within hours, suggesting the mitochondrion is a primary target of the compound. oup.comoup.com This depolarization is considered a key step in NDGA-induced apoptosis. oup.com

Conversely, under conditions of oxidative stress, NDGA can play a protective role. In cultured neurons, NDGA treatment restored the mitochondrial membrane potential that had been compromised by glutamate-induced stress. nih.gov Similarly, a derivative of NDGA, Tetra-O-methyl nordihydroguaiaretic acid (M4N), was found to induce hyperpolarization of the mitochondrial membrane, a state associated with a blockage in the electron transport system. plos.orgsemanticscholar.org

Interactive Table: Effects of Nordihydroguaiaretic Acid on Mitochondrial Membrane Potential

Cell Line/ModelExperimental ConditionObserved Effect on ΔΨmReference
FL5.12 (murine hematopoietic)NDGA treatmentMassive loss/depolarization oup.comoup.com
Cultured NeuronsGlutamate-induced oxidative stressRestoration of potential nih.gov
LNCaP (prostate cancer)M4N (NDGA derivative) treatmentHyperpolarization plos.orgsemanticscholar.org
Renal Epithelial LLC-PK1 CellsOxidative stressPrevention of damage/depolarization nih.gov

NDGA significantly modulates cellular energy by affecting the generation of Adenosine Triphosphate (ATP), the primary energy currency of the cell. Studies have consistently shown that NDGA and its derivatives can reduce cellular ATP levels. plos.orgiiarjournals.org This inhibitory effect on ATP synthesis is linked to its impact on mitochondrial oxidative phosphorylation. semanticscholar.orgiiarjournals.org By inhibiting the mitochondrial electron transport system, NDGA suppresses the primary mechanism for ATP production. plos.orgsemanticscholar.org

However, in specific neuroprotective contexts, NDGA has been found to improve ATP generation in neurons under oxidative stress, suggesting its modulatory role can be highly dependent on the cellular environment. nih.govnih.gov

The role of NDGA in mitochondrial oxidative stress is multifaceted, exhibiting both pro-oxidant and antioxidant activities.

Pro-oxidant Effects: NDGA can induce apoptosis through mechanisms that appear to be pro-oxidant. oup.com This is supported by findings of increased glutathione disulfide (GSSG) levels and lipid peroxidation following NDGA treatment. oup.com The compound's toxicity in some contexts is attributed to its pro-oxidant effects on thiol groups, particularly within key mitochondrial systems, which leads to the loss of membrane potential. oup.com

Preventive/Antioxidant Effects: Despite its pro-oxidant capabilities, NDGA is widely recognized as a potent antioxidant. atamanchemicals.comselleck.co.jpfrontiersin.org It can protect mitochondria from oxidative damage induced by other agents. nih.govresearchgate.netmdpi.com In models of Huntington's disease, NDGA protected neurons by improving mitochondrial function and reducing markers of lipid peroxidation. nih.govnih.gov It also prevents mitochondrial damage in renal cells exposed to oxidative stress. nih.gov This protective effect is partly due to its ability to scavenge free radicals and to activate the Nrf2/HO-1 antioxidant pathway, which enhances the cell's endogenous antioxidant defenses. nih.govmdpi.comresearchgate.net

Interactive Table: Dual Role of NDGA in Mitochondrial Oxidative Stress

Effect TypeMechanism/ObservationCellular Context/ModelReference
Pro-oxidant Increased glutathione disulfide (GSSG), lipid peroxidation, oxidation of mitochondrial sulfhydryl groups.FL5.12 hematopoietic cells. oup.com
Antioxidant Reduced lipid peroxidation markers (4-HNE), improved mitochondrial function.Huntington's disease models, cultured neurons. nih.govnih.gov
Antioxidant Prevention of ischemia-reperfusion induced oxidant stress and mitochondrial alterations.Rat kidney (in vivo). researchgate.net
Antioxidant Attenuation of H2O2-induced ROS production and mitochondrial damage.Human monocytes, renal epithelial cells. nih.gov
Antioxidant Activation of Nrf2/HO-1 antioxidant pathway.Cerebellar granule neurons. researchgate.net

Induction of Autophagic Processes

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, crucial for maintaining cellular health. NDGA has been identified as a significant activator of this pathway. atamanchemicals.comselleck.co.jpnih.govnih.gov

The primary mechanism by which NDGA induces autophagy is through its inhibition of the epigenetic regulator p300, a histone acetyltransferase. nih.govnih.gov The p300 protein is known to be a potent blocker of autophagy. nih.gov

Here's a breakdown of the mechanism:

p300 Inhibition: NDGA directly binds to and inhibits the acetyltransferase activity of p300. nih.gov

Activation of Atg Proteins: p300 normally adds acetyl groups to several key autophagy-related (Atg) proteins, such as Atg5, Atg7, and LC3, which suppresses their activity. nih.gov By inhibiting p300, NDGA leads to reduced acetylation of these proteins. nih.gov

Autophagosome Formation: The de-acetylated and thus activated Atg proteins drive the formation of autophagosomes, the double-membraned vesicles that engulf cellular components destined for degradation. nih.govfrontiersin.org Specifically, NDGA treatment has been shown to promote autophagosome formation in human cells and in C. elegans. nih.govnih.gov This effect is attributed to an increase in the number and size of intracellular autophagic vesicles. frontiersin.org

It is important to note that a derivative, M4N, has been shown to have the opposite effect, lacking autophagy induction and reducing the expression of ATG5. plos.orgsemanticscholar.org

The induction of autophagy by NDGA is a key part of its role in promoting cellular homeostasis and responding to stress. frontiersin.orgnih.gov Autophagy is a critical recycling process that maintains cellular balance and is associated with longevity in multiple organisms. nih.gov

By activating this pathway, NDGA helps cells clear damaged components and pathogens, contributing to cellular and organismal health. For instance, the enhancement of autophagy by NDGA has been shown to increase the clearance of Mycobacterium tuberculosis from infected cells. frontiersin.org More broadly, NDGA helps cells adapt to oxidative stress by activating transcription factors like NRF2, which, in addition to controlling antioxidant enzymes, also regulates autophagy. frontiersin.org Recent research also highlights that gut microbial NDGA can suppress macrophage pyroptosis (a form of inflammatory cell death) to regulate epithelial homeostasis and inflammation, demonstrating its role in maintaining tissue balance. nih.gov

Regulation of Programmed Cell Death and Cell Cycle Progression

NDGA has been shown to modulate programmed cell death and cell cycle progression in various cell types, particularly in cancer cells. nih.govspandidos-publications.com These effects are central to its observed anti-proliferative properties.

NDGA is a potent inducer of apoptosis, the body's primary mechanism of programmed cell death. nih.gov Its pro-apoptotic effects are mediated through multiple pathways, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.

One of the key mechanisms of NDGA-induced apoptosis is the activation of the caspase cascade. mdpi.comgamca.az Caspases are a family of proteases that, once activated, execute the apoptotic process. Research has shown that treatment with NDGA leads to the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. gamca.az The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates, including PARP. gamca.az PARP cleavage is a well-established hallmark of apoptosis, and its cleavage by activated caspase-3 has been observed in cells treated with NDGA. gamca.azebm-journal.org

The regulation of apoptosis by NDGA also involves the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). gamca.azaai.org The ratio of these proteins is a critical determinant of cell survival or death. ebm-journal.org Studies have demonstrated that NDGA can shift this balance towards apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. gamca.azaai.org This altered Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic pathway of apoptosis that leads to the activation of caspase-9. gamca.azoup.com In some cell lines, NDGA treatment has been associated with a significant decrease in the Bcl-2/Bax ratio. mdpi.com

Cell LineEffect of NDGA on ApoptosisKey Molecular Events
MiaPaCa-2 and AsPC-1 (Pancreatic Cancer) Induces apoptosis. gamca.azDecreased Bcl-2 and Mcl-1, increased Bax, cytochrome c release, activation of caspase-9, -7, and -3, and PARP cleavage. gamca.az
SK-BR-3 and BT-474 (Breast Cancer) Promotes cell death. mdpi.comCaspase-3 cleavage. mdpi.com
HL-60 and U-937 (Leukemia) Induces apoptosis. researchgate.net-
SW 850 (Pancreatic Cancer) and C4-I (Cervical Cancer) Induces apoptosis in vitro and in vivo. nih.govIncreased number of cells with fragmented DNA. nih.gov
P388 (Leukemic Cells) Induces apoptosis. scielo.brIncrease of cells in the SubG1 phase with fragmented DNA. scielo.br

In addition to inducing apoptosis, NDGA can halt the proliferation of cells by causing cell cycle arrest at various phases, including G1, S, and G2/M. spandidos-publications.commdpi.com This arrest prevents cells from progressing through the cell cycle and dividing.

A prominent effect of NDGA is the induction of G1 phase cell cycle arrest. spandidos-publications.commdpi.com This is often associated with the downregulation of cyclin D1, a key protein that drives the progression of cells from the G1 to the S phase. nih.govnih.gov By selectively inhibiting the expression of cyclin D1, NDGA prevents the activation of cyclin-dependent kinases (CDKs) 4 and 6, which are essential for G1/S transition. nih.govnih.gov Furthermore, NDGA has been shown to induce the expression of the CDK inhibitor p21, which further contributes to G1 arrest. spandidos-publications.com In some cancer cells, NDGA's ability to inhibit HPV-16 E6 expression leads to the restoration of p53 protein levels, which in turn can activate p21. spandidos-publications.com

NDGA has also been reported to cause cell cycle arrest in the S and G2/M phases in different cell types. mdpi.com For instance, in some breast cancer cells, NDGA treatment leads to an S phase arrest. mdpi.com In medulloblastoma cells, NDGA has been observed to induce an S-G2/M cell cycle arrest. mdpi.com The arrest in the G2/M phase can be linked to the inhibition of Cdc2 (also known as CDK1), a critical kinase for entry into mitosis. nih.gov

Cell LinePhase of Cell Cycle ArrestKey Molecular Mechanisms
SiHa (Cervical Cancer) G1 phase. spandidos-publications.comInduction of p21, inhibition of HPV-16 E6 expression, and restoration of p53 levels. spandidos-publications.com
H1975 (Non-Small-Cell Lung Cancer) G1 phase. mdpi.com-
SW 850 and C4-I (Pancreatic and Cervical Cancer) -Selective inhibition of cyclin D1 expression. nih.gov
Daoy (Medulloblastoma) S-G2/M phase. mdpi.com-
Human Breast Cancer Cells S phase. mdpi.com-
Transformed C3 Cells -Inhibition of Sp1-dependent Cdc2 gene expression. nih.gov
HCT116 (Colon Carcinoma) G2/M phase. mdpi.com-

Modulation of Cellular Metabolism

NDGA can significantly alter the metabolic landscape of cells, particularly by targeting key pathways involved in nutrient uptake and synthesis.

A notable metabolic effect of NDGA is the inhibition of glucose uptake. nih.gov This is achieved through the direct inhibition of the glucose transporter 1 (GLUT1), which is often overexpressed in cancer cells to meet their high energy demands. nih.govmdpi.com Research indicates that NDGA inhibits GLUT1-mediated glucose transport in a non-competitive manner, suggesting it binds to a site on the transporter that is distinct from the glucose-binding site. nih.govmdpi.com This inhibition has been observed in various cell types, including leukemic cells and red blood cells. scielo.brnih.gov By blocking glucose uptake, NDGA can effectively starve cancer cells of a primary energy source, thereby hampering their growth and proliferation. nih.gov

Effects on Cell Adhesion, Migration, and Invasion

The metastatic spread of cancer cells is a complex process involving changes in cell adhesion, migration, and invasion. NDGA has been shown to interfere with these processes, suggesting its potential to inhibit metastasis. nih.govoncotarget.com

A key mechanism by which NDGA impairs cell motility is through the suppression of neuropilin 1 (NRP1) expression. nih.govoncotarget.com NRP1 is a transmembrane receptor involved in various cellular processes, including cell migration, adhesion, and angiogenesis. nih.gov By downregulating NRP1, NDGA leads to reduced cell motility and attenuated adhesion to the extracellular matrix (ECM). nih.govoncotarget.com This effect has been observed in prostate cancer cells. nih.govsci-hub.se

Furthermore, NDGA can disrupt the actin cytoskeleton, which is crucial for cell shape, motility, and adhesion. nih.govscielo.br The disruption of the filamentous actin cytoskeleton can lead to a form of apoptosis known as anoikis, which is induced by the loss of cell-matrix interactions. nih.gov In bladder cancer cells, NDGA has been found to inhibit metastasis by suppressing the expression of α1,3-mannosyltransferase (ALG3), which in turn affects the N-glycosylation of Leucine-rich repeats and fibronectin type III domain containing 4 (LRFN4) and attenuates the epithelial-mesenchymal transition (EMT). nih.gov

Disruption of Actin Cytoskeleton Dynamics

The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, motility, and intracellular transport. NDGA has been shown to interfere with the normal dynamics of this structure. Treatment of cancer cells with NDGA leads to a significant disruption of the filamentous actin cytoskeleton. scbt.com This disruption is characterized by a breakdown of organized actin filaments, which can trigger a form of programmed cell death known as anoikis, an apoptosis induced by the loss of cell adhesion. scbt.com

In human neuroblastoma cells, the toxic effects of NDGA are associated with changes in actin cytoskeleton morphology and a reduction in cell migration. nih.gov Similarly, in endothelial cells perturbed by high levels of low-density lipoprotein (LDL), NDGA helps to preserve the normal cytoskeletal structure by minimizing the formation of stress fibers and promoting the retention of dense peripheral bands. core.ac.uk This effect is linked to its ability to inhibit NADPH oxidase, thereby reducing the reactive oxygen species that can trigger cytoskeletal reorganization. core.ac.uk The disruption of the actin cytoskeleton by NDGA is a key mechanism contributing to its effects on cell adhesion and motility. medchemexpress.commdpi.com

Table 1: Effects of NDGA on Actin Cytoskeleton Dynamics

Cell Type Observed Effect Associated Outcome Reference
Human Pancreatic & Cervical Cancer Cells Disruption of filamentous actin cytoskeleton Anoikis-like apoptosis, cell detachment scbt.com
Human Neuroblastoma Cells Changes in actin cytoskeleton morphology Reduced cell migration nih.gov
Human Umbilical Vein Endothelial Cells Minimizes stress fiber formation, retains dense peripheral bands Preservation of normal cytoskeletal structure core.ac.uk

Neuropilin 1 (NRP1) Suppression

Neuropilin 1 (NRP1) is a transmembrane receptor involved in various physiological processes, including neuronal development and angiogenesis. It has also been identified as a key player in tumor progression and metastasis. nih.govnih.gov Research has revealed that NDGA can act as a potent suppressor of NRP1. nih.gov

Studies demonstrate that NDGA inhibits cancer cell migration and metastasis by downregulating the expression of NRP1. nih.gov This suppression of NRP1 function leads to reduced cell motility and decreased adhesion of cancer cells to the extracellular matrix. nih.govnih.gov For instance, in prostate cancer cells, NDGA was found to impair cell motility through the suppression of NRP1. The effect of NDGA on NRP1 is not limited to tumor cells; it also impairs the angiogenesis function of endothelial cells, which is critical for promoting metastasis. nih.gov By targeting NRP1, NDGA disrupts a key signaling hub that promotes the metastatic cascade, highlighting a novel mechanism for its anti-cancer activity. nih.govnih.gov

Table 2: Research Findings on NDGA-Mediated NRP1 Suppression

Cell/Model System Key Finding Consequence of NRP1 Suppression Reference
Prostate Cancer PC3 Cells NDGA downregulates NRP1 expression. Attenuated cell motility and adhesion to extracellular matrix. nih.gov
Cancer Cells (General) NDGA suppresses NRP1 function. Inhibition of cell migration and tumor metastasis. nih.govnih.gov
Endothelial Cells NDGA impairs angiogenesis function. Contributes to anti-metastasis effect. nih.gov
Nude Mice Model NDGA treatment attenuates tumor metastasis. Confirms in vivo relevance of NRP1 suppression. nih.govnih.gov

Matrix Metalloproteinase (MMP) Activity Modulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, playing a crucial role in tissue remodeling, cell migration, and tumor invasion. NDGA has been shown to modulate the activity of these enzymes.

In studies on head and neck and colon cancer cells, inhibitors of the lipoxygenase (LOX) pathway, such as NDGA, were found to inhibit MMP activity, which partly explains the observed decrease in cancer cell motility and invasion. medchemexpress.com More specifically, in glioblastoma cell lines, treatment with NDGA resulted in a complete inhibition of MMP-2 activity. Further research has shown that NDGA can inhibit matrix metalloproteinase-9 (MMP-9), a key indicator of cutaneous inflammation. nih.gov One mechanism for this is through the inhibition of the transcription factor AP-1; as an AP-1 inhibitor, NDGA can eliminate fibronectin-induced MMP-9 expression in lung carcinoma cells.

However, the interaction is complex. In human gingival fibroblasts, NDGA was observed to synergistically increase the expression of MMP-3 when combined with interleukin-1 (IL-1), suggesting that its modulatory effects can be context-dependent and are not limited to simple inhibition.

Table 3: Modulation of MMP Activity by NDGA

MMP Target Cell/Model System Effect Reference
MMP-2, MMP-9 Head and Neck, Colon Cancer Cells Inhibition of MMP activity medchemexpress.com
MMP-2 Glioblastoma Cells Complete inhibition
MMP-9 Human Lung Carcinoma Cells Inhibition of expression (via AP-1)
MMP-9 Cutaneous Inflammation Model Inhibition nih.gov
MMP-3 Human Gingival Fibroblasts Synergistic induction (with IL-1)

Interaction with Xenobiotic Metabolizing Enzymes

Xenobiotic metabolizing enzymes are crucial for the detoxification and elimination of foreign compounds from the body. NDGA interacts with certain families of these enzymes, notably the Cytochrome P-450 system.

Cytochrome P-450 Monooxygenase Inhibition

The Cytochrome P-450 (CYP) monooxygenases are a superfamily of enzymes that play a central role in the metabolism of a wide variety of compounds, including drugs and environmental toxins. NDGA is a known inhibitor of this system.

Research has shown that the addition of NDGA to rat epidermal and hepatic microsomes results in a concentration-dependent inhibition of CYP-mediated monooxygenase activities, such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin (B15458) O-deethylase (ERD). This inhibition occurs in microsomes from both untreated rats and those pretreated with inducers like 3-methylcholanthrene (B14862) and phenobarbital. Furthermore, NDGA demonstrates a time- and concentration-dependent inhibition of the binding of carbon monoxide to reduced cytochrome P-450. It is speculated that the hydroxyl groups present in the NDGA molecule are critical for its inhibitory effect on monooxygenase activity.

Table of Mentioned Compounds

Compound Name
Nordihydroguaiaretic Acid (NDGA)
Nordihydroguaiaretic Acid-d6
7-ethoxyresorufin
3-methylcholanthrene
Phenobarbital
Interleukin-1 (IL-1)

Advanced Analytical Methodologies for Nordihydroguaiaretic Acid D6 in Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for isolating NDGA and its deuterated analog from complex matrices such as biological fluids, tissue extracts, and dietary supplements.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of NDGA and, by extension, NDGA-d6. frontiersin.orgnih.govsigmaaldrich.com Reverse-phase HPLC is the most common approach, offering high sensitivity and reproducibility. nih.govsigmaaldrich.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. conicet.gov.ar

A typical HPLC method involves extracting the analyte from the sample using a solvent like methanol (B129727) or ethanol. frontiersin.orgnih.gov The extract is then injected into the HPLC system. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component like water with a pH modifier (e.g., phosphoric acid or formic acid) to ensure sharp peaks. semanticscholar.org Detection is commonly performed using a UV detector, with a wavelength set around 280-284 nm, where the catechol structure of NDGA exhibits strong absorbance. frontiersin.orgresearchgate.net The retention time for NDGA is typically short, often under 5 minutes, allowing for rapid analysis. nih.gov Due to the nearly identical chemical properties, NDGA-d6 would co-elute with NDGA under the same HPLC conditions. This co-elution is ideal for its use as an internal standard in LC-MS applications.

Table 1: Example HPLC Parameters for NDGA Analysis (Note: These parameters are for the non-deuterated NDGA and are expected to be suitable for NDGA-d6.)

ParameterValue
Column C18 reverse-phase (e.g., Newcrom R1, Shim-pack FC-ODS) semanticscholar.orgcore.ac.uk
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid semanticscholar.org
Flow Rate 1.0 mL/min
Injection Volume 20 µL nih.gov
Detector UV at 280 nm nih.gov
Retention Time Approx. 3.20 minutes nih.gov

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) provides an alternative method for the analysis of NDGA. nih.gov Due to the low volatility of NDGA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. A common derivatization technique is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

In a typical GC method, the sample containing NDGA is extracted, and an internal standard (such as p,p'-biphenol) is added. nih.gov After derivatization, the sample is injected into the GC, which is equipped with a capillary column (e.g., 10% OV-101 on Gas Chrom Q). nih.gov A flame ionization detector (FID) is often used for detection. nih.gov The high temperatures required for GC analysis can pose a risk of thermal decomposition for compounds like NDGA, which is a consideration when developing a method. nih.gov For NDGA-d6, the derivatization process would be identical to that of NDGA, and it would exhibit a similar retention time, with separation from other components of the matrix.

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is a powerful technique for both identifying and quantifying NDGA and its deuterated standard, offering superior specificity and sensitivity compared to UV or FID detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Combining HPLC with mass spectrometry (LC-MS) provides a robust platform for the analysis of NDGA-d6. conicet.gov.arcore.ac.uk The HPLC separates the analyte from the matrix, and the mass spectrometer provides highly selective detection and quantification. Electrospray ionization (ESI) is a common ionization source used for this type of analysis, often operated in the negative ion mode, which is sensitive for phenolic compounds like NDGA. nih.govcore.ac.uk In negative ESI, NDGA will readily deprotonate to form the [M-H]⁻ ion. For NDGA, this would be at an m/z of 301.3, while for NDGA-d6, it would be observed at m/z 307.3. This mass difference of 6 Da allows for the unambiguous differentiation between the analyte and the internal standard.

LC-MS methods have been successfully used to identify NDGA in various food products and biological samples. core.ac.ukresearchgate.net The use of a C18 column with a mobile phase of acetonitrile and water containing formic acid is compatible with MS detection. semanticscholar.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation and for distinguishing between closely related compounds, such as metabolites of NDGA. nih.govbwise.kr In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of NDGA or its metabolites) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern, or "fingerprint," that can be used for identification.

For NDGA, collisional activation of the [M-H]⁻ ion produces a characteristic fragmentation pattern that can be used for unambiguous identification in complex samples like dietary supplements. nih.govbwise.kr This technique is also crucial for metabolite profiling, where researchers aim to identify the various products of NDGA metabolism in biological systems. researchgate.net For instance, MS/MS has been used to characterize glutathione (B108866) conjugates of NDGA, which are formed as part of the detoxification process in the body. The fragmentation patterns help to identify where the glutathione molecule has attached to the NDGA structure. NDGA-d6, when used as an internal standard in such studies, would be expected to produce a similar fragmentation pattern to NDGA, but with a +6 Da mass shift in the precursor and any fragments containing the deuterated parts of the molecule.

Isotope Dilution Mass Spectrometry (IDMS) utilizing Nordihydro Guaiaretic Acid-d6 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. researchgate.net This technique relies on the use of a stable isotope-labeled internal standard, such as Nordihydroguaiaretic Acid-d6. The key principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and ionization. researchgate.net Any loss of analyte during the sample workup will be mirrored by a proportional loss of the internal standard, allowing for highly accurate correction and quantification.

In a typical IDMS workflow for quantifying NDGA, a known amount of NDGA-d6 is added to the sample at the earliest stage of preparation. The sample is then processed, and the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native NDGA (the analyte) and the deuterated NDGA-d6 (the internal standard). This is known as Multiple Reaction Monitoring (MRM). bwise.kr

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the exact concentration of the analyte in the original sample by referencing a calibration curve. The use of NDGA-d6 is particularly advantageous because its co-elution with NDGA ensures that any matrix effects (suppression or enhancement of ionization) will affect both compounds equally, leading to a highly reliable quantification. Although some studies have noted a lack of a stable isotope standard in the past, the commercial availability of NDGA-d6 now facilitates its use in high-precision IDMS methods. nih.gov

Table 2: Hypothetical MRM Transitions for IDMS of NDGA using NDGA-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
NDGA (Analyte) 301.3137.1Quantifier Ion
NDGA (Analyte) 301.3123.1Qualifier Ion
NDGA-d6 (Internal Standard) 307.3143.1Quantifier Ion
NDGA-d6 (Internal Standard) 307.3123.1Qualifier Ion

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural integrity of NDGA-d6. These methods analyze the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure of NDGA-d6. wikipedia.org In ¹H NMR, the substitution of six hydrogen atoms with deuterium (B1214612) in the two methyl groups results in the disappearance of the corresponding proton signals that would be present in the non-labeled compound. The remaining signals correspond to the aromatic and other aliphatic protons. ¹³C NMR spectra, on the other hand, are largely similar to the parent compound, though minor shifts can occur due to the isotopic substitution. frontiersin.orgresearchgate.net The spectra provide definitive confirmation of the deuteration positions.

Interactive Data Table: Comparison of Expected ¹H NMR Signals for NDGA and NDGA-d6

Protons Expected Chemical Shift (δ) in NDGA (ppm) Expected Signal in NDGA-d6
Methyl Protons (-CH₃) ~0.9 - 1.0 Absent
Methine Protons (-CH) ~1.7 - 1.9 Present
Methylene Protons (-CH₂) ~2.4 - 2.6 Present
Aromatic Protons (Ar-H) ~6.5 - 6.8 Present

Note: Expected chemical shifts are approximate and can vary based on solvent and instrument parameters. Data is inferred from typical values for NDGA. frontiersin.orgfrontiersin.org

Mass Spectrometry (MS) Mass spectrometry is essential for verifying the molecular weight of NDGA-d6 and is the primary technique for its detection in tracing studies. wikipedia.org The molecular weight of NDGA is approximately 302.4 g/mol . nih.govnist.gov Due to the replacement of six protium (B1232500) atoms (mass ≈ 1 amu) with six deuterium atoms (mass ≈ 2 amu), NDGA-d6 has a molecular weight that is approximately 6 mass units higher. This mass shift allows for clear differentiation from the endogenous, unlabeled compound in biological samples. thermofisher.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. nih.govresearchgate.net

Interactive Data Table: Molecular Weight Comparison

Compound Molecular Formula Approximate Molecular Weight ( g/mol )
Nordihydroguaiaretic Acid (NDGA) C₁₈H₂₂O₄ 302.4 nih.govnist.gov

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. nist.gov The IR spectrum of NDGA-d6 is characterized by absorption bands corresponding to its functional groups, such as the broad O-H stretch from the catechol hydroxyl groups and C-H stretches from the aromatic rings and aliphatic backbone. The most significant difference compared to unlabeled NDGA is the presence of C-D (carbon-deuterium) vibrational bands, which appear at lower frequencies (wavenumbers) than the corresponding C-H bands due to the heavier mass of deuterium. Recent research on NDGA has identified characteristic vibrational signatures, including an IR line around 1680 cm⁻¹ for its oxidized forms. utep.edu

Radiometric and Isotopic Tracing Methods

Isotopic labeling is a technique used to track a molecule through a biological system or chemical reaction. wikipedia.orgcreative-proteomics.com NDGA-d6 is an ideal compound for such studies.

Isotopic Tracing with Stable Isotopes NDGA-d6 is a stable isotope-labeled internal standard. Stable isotopes, such as deuterium (²H), ¹³C, and ¹⁵N, are not radioactive and can be detected by their increased mass using mass spectrometry. thermofisher.comcreative-proteomics.com In research, NDGA-d6 is often used as an internal standard for the accurate quantification of unlabeled NDGA in complex matrices. oup.com In metabolic studies, cells or organisms can be exposed to NDGA-d6, and its metabolic fate can be traced. nih.gov By analyzing samples over time with liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify metabolites of NDGA-d6, distinguishing them from endogenous molecules by their unique mass signature. nih.gov This approach provides a dynamic view of metabolic pathways without the handling and disposal requirements of radioactive materials. nih.gov

Distinction from Radiometric Methods It is important to distinguish stable isotopic tracing from radiometric methods. Radiometric assays rely on the detection of radioactive decay from radionuclides (e.g., ³H, ¹⁴C, ³⁵S). revvity.com While these methods are highly sensitive, they require specialized handling of radioactive materials. thermofisher.com NDGA-d6, being labeled with a stable isotope, is not radioactive and is not detected by radiometric techniques like scintillation counting. nih.gov Its detection relies solely on mass-based analytical methods like MS, making it a safer alternative for many research applications. thermofisher.comcreative-proteomics.com

In Vitro Research Modalities and Mechanistic Insights into Nordihydroguaiaretic Acid

Investigations in Diverse Cellular Lineages and Primary Cell Cultures

Assessment of Cellular Proliferation and Viability

NDGA has been shown to decrease cell viability and proliferation in a variety of cancer cell lines, often in a dose-dependent manner. nih.govmdpi.com In human leukemic cell lines HL-60 and U-937, NDGA was found to decrease cell viability with IC50 values of approximately 30 μM. nih.gov Similarly, in non-small-cell lung cancer (NSCLC) cell lines H1975, H1299, and A549, NDGA decreased cell viability with IC50 values calculated to be between 25 and 50 μM. mdpi.comresearchgate.net

Studies on hepatocellular carcinoma (HCC) cell lines (HUH-7, HepG2, and Hep3b) also demonstrated a dose- and time-dependent decrease in cell viability. scispace.com The HUH-7 cells were found to be the most sensitive, with an IC50 value between 50 and 100 µM after 48 hours of incubation. scispace.com In medulloblastoma Daoy cells and cervical cancer SiHa cells, NDGA also effectively decreased viability and inhibited proliferation. mdpi.comspandidos-publications.com The growth-inhibitory effects in some cancer cells have been associated with the induction of cell cycle arrest. mdpi.comspandidos-publications.com For instance, in SiHa cells, NDGA induced G1 phase arrest, while in Daoy cells, it was associated with arrest in the S-G2/M phases. mdpi.comspandidos-publications.com

Table 1: Effect of NDGA on the Viability of Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Observed Effects Reference(s)
HL-60, U-937 Leukemia ~30 Dose-dependent decrease in viability. nih.gov
H1975, H1299, A549 Non-Small-Cell Lung Cancer 25 - 50 Decreased viability and proliferation. mdpi.comresearchgate.net
Daoy Medulloblastoma Dose-dependent Decreased viability, cell cycle arrest. mdpi.com
HUH-7 Hepatocellular Carcinoma 50 - 100 Dose- and time-dependent decrease in viability. scispace.com
HepG2, Hep3b Hepatocellular Carcinoma 100 - 250 Dose- and time-dependent decrease in viability. scispace.com
SiHa Cervical Cancer Dose-dependent Inhibited proliferation, G1 phase arrest. spandidos-publications.com

Analysis of Gene Expression and Proteomic Profiles

The effects of NDGA on cellular function are underpinned by significant alterations in gene and protein expression. In cervical cancer cells, NDGA was found to inhibit the transcription of the HPV-16 E6 oncogene, leading to a restoration of p53 protein levels. spandidos-publications.com This, in turn, induced the expression of the cell cycle kinase inhibitor p21. spandidos-publications.com

In non-small-cell lung cancer cell lines, NDGA treatment led to a decrease in the expression of the LDH gene across all tested lines, while GLUT3 gene expression increased after 24 hours. mdpi.comresearchgate.net The expression of the HIF-1 gene was found to decrease in H1299 and A549 cells. mdpi.comresearchgate.net Furthermore, NDGA treatment increased the expression of the proinflammatory cytokine IL-1b in H1975 and A549 cell lines after 24 hours. mdpi.com In prostate cancer cells, proteomic analysis revealed that NDGA downregulates the expression of neuropilin 1 (NRP1), a protein implicated in cell motility and metastasis. nih.gov In models of cerebral ischemia, NDGA was shown to suppress the expression of phospho-c-JUN and phospho-JNK, which are involved in apoptotic pathways. nih.govfrontiersin.org Proteomic approaches, such as two-dimensional gel electrophoresis (2DE) and liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in identifying these protein expression changes, providing a broader view of the cellular pathways affected by NDGA. uni.lu

Determination of Oxidative Stress Biomarkers

A primary mechanism of NDGA's action is its ability to modulate oxidative stress. frontiersin.org In vitro studies have consistently demonstrated its antioxidant properties. nih.gov In a cellular model of medulloblastoma using Daoy cells, treatment with NDGA led to a 4.5-fold increase in glutathione (B108866) disulfide (GSSG), a marker of oxidative stress. mdpi.com In rat brain homogenates, NDGA significantly reduced the production of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation. frontiersin.orgsci-hub.runih.gov

NDGA has also been shown to protect human monocytes from oxidative stress induced by agents like iodoacetate or hydrogen peroxide. nih.gov This protective effect was associated with the attenuation of reactive oxygen species (ROS) production. nih.gov Furthermore, in neuronal cultures, NDGA prevents the increase in ROS levels induced by amyloid-beta, linking its neuroprotective effects to its antioxidant capacity. frontiersin.orgalzdiscovery.org This antioxidant activity is believed to be a key factor in its protective effects against nephrotoxicity and other damage models. researchgate.net

Studies on Neuronal Injury and Neuroprotection

NDGA has demonstrated significant neuroprotective effects in a variety of in vitro models of neuronal injury. In cultured rat cortical neurons subjected to oxygen-glucose deprivation (a model for ischemic stroke), NDGA increased cell viability, inhibited apoptosis, and reduced the levels of phospho-JNK and phospho-c-JUN. nih.govfrontiersin.org This suggests a protective mechanism mediated through the suppression of the JNK pathway. nih.gov

In models relevant to neurodegenerative diseases, NDGA has also shown promise. It was found to prevent neuronal injury in cultures treated with amyloid-beta, a key pathological component of Alzheimer's disease, by suppressing the associated increase in ROS and calcium levels. frontiersin.orgalzdiscovery.org In a chemical model of Huntington's disease, NDGA protected neurons through the activation of the NRF2 transcription factor, a key regulator of the antioxidant response. frontiersin.org The compound was also shown to activate the NRF2 target HMOX1, which plays an important role in neuroprotection. frontiersin.org

Modulation of Macrophage Function and Autophagy Induction

NDGA has been observed to modulate key functions of macrophages, including the induction of autophagy. Autophagy is a cellular process for degrading and recycling cellular components, which also serves as a defense mechanism against intracellular pathogens. Studies have shown that NDGA induces autophagy in human macrophages, which in turn inhibits the growth of Mycobacterium tuberculosis within these cells. frontiersin.orgnih.govresearchgate.net

The mechanism for this autophagy induction is linked to the disruption of the KEAP1/NRF2 interaction and the modulation of the PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.gov By activating NRF2, NDGA may induce autophagy genes. frontiersin.org Additionally, there is evidence to suggest that NDGA may disrupt the interaction between KEAP1 and SQSTM1 (p62), a crucial autophagy protein, further promoting the autophagic process. frontiersin.org This induction of autophagy represents a significant mechanism by which NDGA can influence the host immune response to infection. frontiersin.orgnih.gov

Enzyme Inhibition Assays and Receptor Binding Studies

The biological effects of NDGA are frequently traced back to its direct interaction with and inhibition of specific enzymes and cellular receptors. It is well-characterized as an inhibitor of lipoxygenase (LOX) enzymes, particularly 5-LOX. nih.govnih.govmedchemexpress.com

Beyond LOX, NDGA has been shown to inhibit several receptor tyrosine kinases (RTKs) that are often overexpressed in cancer cells. scispace.comnih.gov Enzyme inhibition assays have confirmed its activity against the insulin-like growth factor-1 receptor (IGF-1R) and HER2/neu. nih.govnih.gov Further studies demonstrated that NDGA can inhibit the autophosphorylation of both wild-type and activated fibroblast growth factor receptor 3 (FGFR3). aacrjournals.org Additionally, NDGA has been identified as an inhibitor of the transforming growth factor β (TGF-β) type I receptor, a serine/threonine kinase receptor involved in tumor biology. nih.gov This broad inhibitory profile against key signaling kinases contributes significantly to its observed anti-proliferative and anti-cancer activities. nih.govaacrjournals.orgnih.gov

Table 2: Summary of NDGA's Enzyme and Receptor Inhibition

Target Target Type Context/Effect Reference(s)
5-Lipoxygenase (5-LOX) Enzyme Anti-inflammatory, Neuroprotection nih.govmedchemexpress.com
12/15-Lipoxygenase Enzyme Neuroprotection (Ischemia) nih.govfrontiersin.org
Insulin-like Growth Factor-1 Receptor (IGF-1R) Receptor Tyrosine Kinase Anti-cancer (Breast Cancer) nih.govnih.gov
HER2/neu (c-erbB2) Receptor Tyrosine Kinase Anti-cancer (Breast Cancer) nih.govaacrjournals.org
Fibroblast Growth Factor Receptor 3 (FGFR3) Receptor Tyrosine Kinase Anti-cancer (Multiple Myeloma) aacrjournals.org
Transforming Growth Factor β (TGF-β) Type I Receptor Serine/Threonine Kinase Receptor Anti-cancer nih.gov
Acetylcholinesterase Enzyme Neuroprotection alzdiscovery.org

Flow Cytometric Analysis of Cellular Processes (e.g., Cell Cycle, Apoptosis, Autophagy Flux)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of Nordihydroguaiaretic Acid (NDGA) research, it provides critical quantitative data on how the compound affects fundamental cellular processes such as the cell cycle, programmed cell death (apoptosis), and cellular recycling (autophagy).

Cell Cycle Analysis Flow cytometry, typically involving DNA staining with fluorescent dyes like propidium (B1200493) iodide (PI), has been instrumental in elucidating the cytostatic effects of NDGA. semanticscholar.orgnih.gov Studies across various cancer cell lines demonstrate that NDGA can induce cell cycle arrest at different phases, thereby inhibiting proliferation.

In human medulloblastoma Daoy cells, treatment with NDGA resulted in an accumulation of cells in the S and G2/M phases of the cell cycle. semanticscholar.orgnih.gov Similarly, in non-small-cell lung cancer (NSCLC) cell lines H1975, H1299, and A549, NDGA treatment for 24 hours led to a significant arrest in the G0/G1 phase. researchgate.net Research on cervical cancer SiHa cells also revealed that NDGA causes cell cycle arrest at the G1 phase. nih.gov This G1 arrest is potentially mediated by the upregulation of the cell cycle kinase inhibitor p21, a key regulator of the G1/S transition. nih.govmdpi.com The induction of p21 may be linked to NDGA's ability to restore p53 protein levels by inhibiting the transcription of the HPV-16 E6 gene. nih.gov In contrast, a novel NDGA derivative, NDGA-P21, was also found to arrest the cell cycle in the G1 phase in glioma cells. semanticscholar.org

Interactive Table: Effect of Nordihydroguaiaretic Acid (NDGA) on Cell Cycle Progression

Cell LineCancer TypeNDGA EffectKey FindingsCitations
Daoy MedulloblastomaS and G2/M phase arrestDose-dependent accumulation of cells in S and G2/M phases. nih.gov, semanticscholar.org
SiHa Cervical CancerG1 phase arrestSignificant inhibition of cell cycle progression at the G1 phase. mdpi.com, nih.gov
H1975, H1299, A549 Non-Small-Cell Lung CancerG0/G1 phase arrestIncrease in the G0/G1 population after 24h treatment. mdpi.com, researchgate.net
SGC-7901, BGC-823 Gastric CancerG0/G1 phase arrestAn NDGA analogue (Y14) induced accumulation in the G0/G1 phase. frontiersin.org

Apoptosis The pro-apoptotic capabilities of NDGA have been extensively documented using flow cytometry, often employing Annexin V and propidium iodide (PI) co-staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In medulloblastoma Daoy cells, NDGA treatment induced a dose-dependent increase in the sub-G1 population, which is indicative of apoptotic DNA fragmentation. semanticscholar.org At concentrations of 75 µM and 100 µM, NDGA significantly increased the percentage of apoptotic cells to 14.85% and 20.63%, respectively. mdpi.com Further analysis confirmed a loss of plasma membrane integrity, a hallmark of cell death. mdpi.com Studies on pancreatic and cervical cancer cells also demonstrated that NDGA induces apoptosis. nih.gov In hepatocellular carcinoma (HCC) cell lines, flow cytometry revealed that NDGA-induced cell death occurs primarily through necrosis, although an increase in early apoptosis was noted in HUH-7 cells at a 100 µM concentration. scispace.com Interestingly, in NSCLC cell lines, while NDGA induced cell death involving plasma membrane permeabilization, it did not significantly increase the population of early apoptotic (Annexin V+/PI-) cells or caspase-3 activity, suggesting a non-apoptotic cell death mechanism in this context. mdpi.comnih.gov

Interactive Table: NDGA-Induced Apoptosis Detected by Flow Cytometry

Cell LineCancer TypeAssayKey FindingsCitations
Daoy MedulloblastomaPropidium Iodide StainingSignificant increase in the sub-G1 apoptotic population at 75-100 µM. semanticscholar.org, mdpi.com
P388 LeukemiaDNA FragmentationDose-dependent increase of cells in the SubG1 phase. scielo.br
SW 850, C4-I Pancreatic, CervicalTUNEL AssayMarked increase in the number of apoptotic cells in xenograft tumors. nih.gov
HUH-7 Hepatocellular CarcinomaAnnexin V/PI StainingIncreased early apoptosis at 100 µM. scispace.com
H1975, H1299, A549 Non-Small-Cell Lung CancerAnnexin V/PI StainingNo significant increase in early apoptosis; suggests non-apoptotic cell death. mdpi.com, nih.gov

Autophagy Flux Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. NDGA has been shown to modulate this process. While Western blotting for autophagy markers like LC3-II and p62 is common, fluorescence-based methods, including flow cytometry, can be used to measure autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation.

Research indicates that NDGA can induce autophagy. nih.gov It has been identified as an inhibitor of the epigenetic regulator p300, a known blocker of autophagy. nih.gov By inhibiting p300, NDGA treatment promotes the formation of autophagosomes in human cells (HEK293T and HeLa) and in C. elegans. nih.govnih.gov In worms expressing a tandem mCherry-GFP-LGG-1 reporter, NDGA treatment led to an increase in mCherry-only puncta, signifying an elevated autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome. nih.gov Conversely, a derivative, Tetra-O-methyl nordihydroguaiaretic acid (M4N), was found to suppress autophagy by reducing the expression of key autophagy-related genes like ATG5 and BNIP3. plos.org In colorectal cancer cells, ROS-mediated autophagy induced by gambogic acid was found to be regulated by the 5-lipoxygenase (5-LOX) pathway, and NDGA, a 5-LOX inhibitor, could reduce this effect. plos.org

Functional Assays for Cell Migration and Invasion

The metastatic spread of cancer cells is a primary cause of mortality, making the inhibition of cell migration and invasion a key therapeutic goal. In vitro functional assays, such as the wound healing (scratch) assay and the transwell (Boyden chamber) assay, are standard methods to evaluate the anti-migratory and anti-invasive potential of compounds like NDGA.

Cell Migration Wound healing assays create a cell-free "wound" in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured over time. Transwell migration assays involve seeding cells in the top chamber of a porous membrane, with a chemoattractant in the lower chamber, and counting the cells that migrate through the pores.

Studies using these methods have consistently shown that NDGA inhibits cancer cell migration. In prostate cancer PC3 cells, NDGA significantly inhibited cell migration in a dose-dependent manner in both wound healing and transwell assays. nih.govresearchgate.netoncotarget.com This effect was linked to the suppression of Neuropilin 1 (NRP1), a transmembrane protein involved in cell motility. nih.govoncotarget.com Similarly, in bladder cancer cells, NDGA treatment significantly reduced cell motility in transwell migration and invasion assays, an effect attributed to its inhibition of the enzyme α1,3-mannosyltransferase (ALG3). nih.gov

Cell Invasion The transwell invasion assay is a modification of the migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. This requires cells to actively degrade the matrix to move through the pores, thus mimicking the invasion step of metastasis.

NDGA has demonstrated potent anti-invasive properties in these assays. In bladder cancer T24 and UMUC3 cells, NDGA significantly reduced the cells' invasive capabilities through a Matrigel-coated transwell chamber. nih.gov Research has also shown that knocking down hepatoma-derived growth factor (HDGF) in DU145 prostate cancer cells suppressed their invasion, and HDGF expression has been linked to attenuating the inhibitory effects of NDGA, suggesting a complex interplay of pathways. spandidos-publications.com The inhibition of invasion is often correlated with the downregulation of proteins crucial for metastasis, such as NRP1 and ALG3. nih.govoncotarget.comnih.gov

Interactive Table: Effect of Nordihydroguaiaretic Acid (NDGA) on Cell Migration and Invasion

Cell Line(s)Cancer TypeAssay TypeNDGA EffectMechanistic InsightCitations
PC3 Prostate CancerWound Healing, TranswellInhibition of migrationSuppression of Neuropilin 1 (NRP1) expression. nih.gov, researchgate.net, oncotarget.com
T24, UMUC3 Bladder CancerTranswell Migration & InvasionInhibition of migration and invasionInhibition of α1,3-mannosyltransferase (ALG3). nih.gov
SGC-7901, BGC-823 Gastric CancerWound HealingAn NDGA analogue (Y14) suppressed migration.Inhibition of FGFR1 kinase. frontiersin.org
HCG27 Gastric CancerTranswellDown-regulation of NRP1 (a target of NDGA) suppressed migration and invasion.NRP1 promotes migration and invasion. sci-hub.se

In Vivo Preclinical Research Models and Systemic Investigations of Nordihydroguaiaretic Acid Non Human

Applications in Animal Models of Disease Pathogenesis

NDGA has been evaluated in several rodent models of neurodegenerative diseases, with research indicating mixed but often promising outcomes. Its neuroprotective effects are frequently attributed to its antioxidant and anti-inflammatory actions. alzdiscovery.orgbiorxiv.org

In a mouse model of Alzheimer's disease (Tg2576), long-term dietary administration of NDGA significantly reduced the deposition of amyloid-β (Aβ) plaques in the brain. alzdiscovery.orgnih.gov However, the same study noted an increase in toxic Aβ oligomers, suggesting that while NDGA may hinder the final plaque formation, it might not prevent the initial formation of harmful oligomeric species. alzdiscovery.orgnih.gov Other studies have also noted that NDGA can retard the formation of aggregated Aβ fibrils. scite.ai

For Huntington's disease , research in the R6/2 transgenic mouse model showed that NDGA treatment extended survival by 19%. alzdiscovery.orgnih.gov The therapeutic benefits were linked to a reduction in oxidative stress markers, such as 4-HNE adducts, and the restoration of mitochondrial function, including improved membrane potential and ATP generation. nih.govnih.govcapes.gov.br NDGA also ameliorated gross brain neuropathology and improved the structure of synapses in the striatum of these mice. nih.govnih.gov

In a fruit fly model of Parkinson's disease , NDGA was found to delay the loss of climbing ability, which is associated with the onset of neurodegeneration. biorxiv.org In a mouse model of amyotrophic lateral sclerosis (ALS) , NDGA decreased motor dysfunction and extended lifespan by 10%. biorxiv.org However, another study using the SOD1-G93A transgenic mouse model of ALS found that while NDGA initially increased glutamate (B1630785) uptake in the spinal cord, it failed to extend survival, potentially due to the development of pharmacoresistance. nih.gov

NDGA has also shown effectiveness in models of ischemia-reperfusion injury . It was reported to prevent neuronal death and cognitive deficits following forebrain ischemia-reperfusion in rodents. umich.edu This protection is partly attributed to the inhibition of 12/15-lipoxygenase (LOX), which reduces neuronal apoptosis. frontiersin.org

Table 1: Summary of NDGA Research in Neurodegenerative Rodent Models

Disease ModelAnimal ModelKey FindingsCitations
Alzheimer's DiseaseTg2576 MiceDecreased Aβ deposition; Increased toxic Aβ oligomers. alzdiscovery.orgnih.gov
Huntington's DiseaseR6/2 MiceExtended survival by 19%; Reduced oxidative stress; Restored mitochondrial function. alzdiscovery.orgbiorxiv.orgnih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS)SOD1-G93A MiceDecreased motor dysfunction and extended lifespan in one study; No survival extension in another, possibly due to pharmacoresistance. biorxiv.orgnih.govumich.edu
Ischemia-ReperfusionRat Cortical NeuronsReduced neuronal apoptosis; Prevented cognitive deficits. frontiersin.orgumich.edu

NDGA has demonstrated significant anti-cancer effects in various preclinical oncology models. nih.gov Its mechanisms of action are diverse, including the inhibition of critical signaling pathways involved in tumor growth, proliferation, and survival. frontiersin.orgnih.gov

In breast cancer xenograft models , NDGA has been shown to suppress tumor growth. researchgate.net This effect is linked to the inhibition of the mTORC1 signaling complex, which in turn reduces the expression of proteins crucial for cell proliferation and angiogenesis, such as cyclin D1 and VEGF. frontiersin.orgresearchgate.net Studies have also shown that NDGA can inhibit signaling from the insulin-like growth factor-I receptor (IGF-IR) and HER2, which are important in breast cancer progression. aacrjournals.orgnih.gov It has demonstrated cytotoxicity in breast cancer cells that are both naive and resistant to trastuzumab. aacrjournals.orgnih.gov

In prostate cancer , NDGA has been found to impair cancer cell migration and attenuate tumor metastasis in xenograft mouse models. nih.gov This was associated with the suppression of neuropilin 1 (NRP1), a protein implicated in tumor metastasis. nih.gov

For non-small-cell lung cancer (NSCLC) , older evidence indicated that NDGA could slow the growth of xenografts in nude mice. mdpi.com More recent in vitro work supports its anti-proliferative effects, suggesting a need to re-evaluate its efficacy in current in vivo models. mdpi.com

Table 2: Overview of NDGA Studies in Preclinical Oncology Models

Cancer TypeModelKey FindingsCitations
Breast CancerXenograft ModelsSuppressed tumor growth; Inhibited mTORC1, IGF-IR, and HER2 signaling; Effective in trastuzumab-resistant models. frontiersin.orgresearchgate.netaacrjournals.orgnih.gov
Prostate CancerXenograft ModelsAttenuated tumor metastasis; Suppressed NRP1 expression. nih.gov
Non-Small-Cell Lung CancerXenograft ModelsSlowed xenograft growth. mdpi.com

The anti-inflammatory properties of NDGA, largely mediated through its inhibition of lipoxygenase (LOX) pathways, have been a key focus of research. alzdiscovery.org By inhibiting LOX, NDGA reduces the synthesis of pro-inflammatory leukotrienes. alzdiscovery.org

In an oxazolone-induced atopic dermatitis model in mice, topical treatment with NDGA improved skin barrier recovery and reduced serum IgE levels. biomolther.org NDGA was shown to inhibit the protease-activated receptor 2 (PAR2) signaling pathway, which is involved in skin inflammation. biomolther.org

NDGA's anti-inflammatory effects were also evaluated in a spinal cord injury model , where it significantly decreased myeloperoxidase activity, an indicator of inflammation. frontiersin.org In a murine model of inflammatory bowel disease (IBD) , exogenous NDGA supplementation was found to ameliorate experimental colitis by reducing intestinal inflammation. nih.gov This effect was linked to the inhibition of macrophage pyroptosis, a form of inflammatory cell death. nih.gov

Furthermore, studies in rodent models have shown that anti-inflammatory agents like NDGA can increase the lifespan of male mice, although this effect was not observed in females, possibly due to gender differences in drug metabolism. oup.com

Table 3: NDGA Research in Inflammation and Autoimmune Models

Disease ModelAnimal ModelKey FindingsCitations
Atopic DermatitisOxazolone-induced miceImproved skin barrier function; Reduced serum IgE; Inhibited PAR2 signaling. biomolther.org
Inflammatory Bowel DiseaseMurine Colitis ModelAmeliorated colitis; Attenuated intestinal inflammation; Inhibited macrophage pyroptosis. nih.gov
Spinal Cord InjuryRodent modelDecreased inflammatory markers (myeloperoxidase). frontiersin.org

NDGA has shown profound effects on multiple components of the metabolic syndrome in various rodent models. nih.govplos.org In genetically obese ob/ob mice , chronic NDGA treatment significantly improved plasma triglyceride levels, hyperinsulinemia, insulin (B600854) sensitivity, and glucose intolerance. nih.govphysiology.org It also led to a marked reduction in liver weight and triglyceride content, while enhancing rates of hepatic fatty acid oxidation. nih.govphysiology.org

In a mouse model using an "American lifestyle-induced obesity syndrome" (ALIOS) diet, NDGA administration attenuated weight gain and normalized epididymal fat pad weight. nih.gov It also improved insulin sensitivity and liver triglyceride levels. nih.gov The mechanisms for these benefits involve the upregulation of peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid oxidation. nih.govnih.gov

Similarly, in a high-fructose diet-fed rat model , NDGA administration decreased plasma levels of triglycerides, glucose, and insulin, and attenuated the accumulation of fat in the liver (hepatic steatosis). plos.orgnih.gov These effects were attributed to a dual mechanism: the inhibition of lipogenesis (fat production) and the promotion of fatty acid oxidation. plos.org However, in db/db mice, a model for type 2 diabetes, NDGA was found to aggravate some metabolic phenotypes when combined with a Western diet, suggesting its effects can be context-dependent. mdpi.com

Table 4: NDGA Research in Metabolic Disorder Models

Disorder ModelAnimal ModelKey FindingsCitations
Obesity / Diabetesob/ob MiceImproved insulin sensitivity, glucose intolerance, and dyslipidemia; Reduced hepatic steatosis; Enhanced fatty acid oxidation. nih.govphysiology.org
Diet-Induced ObesityALIOS diet-fed miceAttenuated weight gain; Normalized fat pad weight; Improved insulin sensitivity. nih.gov
HypertriglyceridemiaHigh-fructose diet-fed ratsDecreased plasma triglycerides, glucose, and insulin; Reduced hepatic steatosis; Inhibited lipogenesis. plos.orgnih.gov
Type 2 Diabetesdb/db Mice (Western Diet)Aggravated some metabolic phenotypes; Altered HDL particle size. mdpi.com

NDGA's effects on the kidneys and liver have been investigated in models of organ-specific pathology. In a model of non-alcoholic steatohepatitis (NASH) , induced in mice by a high trans-fat, high cholesterol, and high fructose (B13574) diet, NDGA attenuated hepatic steatosis, fibrosis, inflammation, and oxidative stress. nih.gov The compound was found to increase the expression of genes involved in fatty acid oxidation while reducing markers of fibrosis and inflammation. nih.gov

In a rat model of sepsis-induced organ injury , pre-treatment with NDGA resulted in reduced histologic lung injury, improved oxygenation, and lower markers of kidney injury (blood urea (B33335) nitrogen). plos.orgnih.gov However, it did not significantly affect markers of liver injury (alanine aminotransferase) in this model. plos.orgnih.gov

Conversely, in a model of polycystic kidney disease , while NDGA decreased the levels of certain pro-inflammatory metabolites, this was not clearly associated with changes in renal function or disease progression. frontiersin.orgnih.gov It is also important to note that some studies have raised concerns about potential kidney and liver toxicity with high doses or excessive consumption of NDGA. alzdiscovery.orgnih.gov

Table 5: NDGA Research in Renal and Hepatic Pathology Models

Pathology ModelAnimal ModelKey FindingsCitations
Non-alcoholic Steatohepatitis (NASH)Diet-induced miceAttenuated hepatic steatosis, fibrosis, and inflammation; Increased expression of fatty acid oxidation genes. nih.gov
Sepsis-Induced Organ InjuryRat (CLP model)Reduced markers of kidney injury (BUN); Reduced histologic lung injury. No significant effect on liver injury markers (ALT). plos.orgnih.gov
Polycystic Kidney DiseaseRodent modelDecreased pro-inflammatory metabolites; No clear association with improved renal function or disease progression. frontiersin.orgnih.gov

The pleiotropic anti-inflammatory and antioxidant properties of NDGA make it a candidate for investigation in models of sepsis and infection. plos.org In a rat model of abdominal sepsis induced by cecal ligation and puncture (CLP), NDGA administration at the time of injury resulted in improved survival at 36 hours, better oxygenation, less pulmonary edema, and reduced markers of kidney injury and tissue hypoxia. plos.orgnih.gov When given 6 hours after the injury, NDGA still reduced organ injury markers but did not significantly improve survival or oxygenation. plos.orgnih.gov These findings suggest NDGA has potential for modulating organ injury secondary to sepsis. plos.orgresearchgate.net

In a mouse superficial skin infection model , NDGA was investigated for its ability to enhance the activity of aminoglycoside antibiotics against both methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA). frontiersin.org The study found that NDGA acted synergistically with antibiotics like gentamicin (B1671437) and neomycin, improving their therapeutic effects in the in vivo model. frontiersin.org

Table 6: NDGA Research in Sepsis and Infectious Disease Models

Disease ModelAnimal ModelKey FindingsCitations
SepsisRat (CLP model)Pre-treatment improved 36-hour survival and reduced organ injury. Post-treatment reduced organ injury but did not improve survival. plos.orgnih.govresearchgate.net
Bacterial Skin InfectionMouse (S. aureus)Enhanced the therapeutic effects of aminoglycoside antibiotics against both MSSA and MRSA. frontiersin.org

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Absorption, Distribution, and Elimination Studies utilizing Deuterated Nordihydroguaiaretic Acid (d6)

There are no available studies that have utilized Nordihydroguaiaretic Acid-d6 to specifically investigate its own absorption, distribution, and elimination profile in animal models. Pharmacokinetic studies have been conducted on the non-deuterated form of NDGA. For instance, in one study, intravenous administration of NDGA to mice at a dose of 50 mg/kg resulted in a peak plasma concentration of 14.7 µg/mL. The terminal half-life was determined to be 135.0 minutes, with a clearance rate of 201.9 mL/min/kg. nih.gov In rats, after a single intravenous dose of 50 mg/kg, the maximum plasma concentration reached 14.7 mg/mL, and the compound was found to be approximately 99.8% bound to plasma proteins, with a distribution half-life of 30 minutes.

It is a common practice in drug development to use deuterated compounds as internal standards for the bioanalysis of the non-deuterated parent drug. This allows for precise quantification in pharmacokinetic studies. However, the pharmacokinetic profile of the deuterated standard itself is not typically the subject of these investigations.

Tissue-Specific Distribution and Accumulation Profiles

Specific data on the tissue-specific distribution and accumulation of Nordihydroguaiaretic Acid-d6 following in vivo administration in preclinical models is not available in the public domain. Such studies, which would trace the presence of the deuterated compound in various organs, have not been published. Research has, however, investigated the effects of the parent compound, NDGA, on various tissues, implying its distribution to these sites.

Evaluation of Efficacy in Preclinical Disease Models

There is no evidence to suggest that Nordihydroguaiaretic Acid-d6 has been evaluated for its efficacy in any preclinical disease models. The therapeutic potential of the non-deuterated NDGA has been explored in various contexts, including its anti-inflammatory and neuroprotective properties. For example, NDGA has been shown to have neuroprotective effects in models of ischemia and has been studied in the context of Alzheimer's disease. alzdiscovery.org

Investigation of Neuroprotective Effects and Behavioral Outcomes

No in vivo studies have been published that investigate the neuroprotective effects or behavioral outcomes of administering Nordihydroguaiaretic Acid-d6. The neuroprotective properties attributed to this chemical family are based on research conducted with NDGA. Studies on NDGA have shown that it can protect neurons from damage in models of ischemia-reperfusion injury and may have beneficial effects on behavioral deficits caused by such injuries. alzdiscovery.org

Cross-Species Comparative Preclinical Studies

There are no published cross-species comparative preclinical studies that focus on Nordihydroguaiaretic Acid-d6. The primary use of NDGA-d6 as an internal standard for analytical purposes means that such comparative studies, which would assess differences in its pharmacokinetic or pharmacodynamic profiles across different animal species, have not been a research priority.

Computational and Theoretical Frameworks in Nordihydroguaiaretic Acid Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how Nordihydroguaiaretic Acid interacts with its biological targets.

Research has shown that NDGA binds to various proteins, and simulations have been crucial in identifying the specific binding sites and the nature of these interactions. For instance, studies on the interaction between NDGA and serum albumins, the primary transport proteins in the circulatory system, have revealed specific binding affinities. Molecular docking simulations demonstrated that NDGA binds to Site II of both human serum albumin (HSA) and bovine serum albumin (BSA). plos.orgnih.gov The binding is an exothermic and spontaneous process driven primarily by hydrogen bonds and hydrophobic interactions. plos.orgnih.gov

Similarly, molecular docking has been instrumental in elucidating the inhibitory mechanism of NDGA on enzymes like 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. researchgate.net Simulations have shown robust binding of NDGA to the 5-LOX active site. researchgate.nethilarispublisher.com These models help visualize how NDGA occupies the catalytic site, preventing the substrate from binding and thereby inhibiting the enzyme's activity.

Further studies have used docking to explore NDGA's potential against other targets. It has been shown to interfere with the amyloid fibrillogenesis process by interacting hydrophobically with amino acid residues in hen egg white lysozyme (B549824) (HEWL). nih.gov Docking simulations also predicted a high binding affinity of NDGA for the active site of catechol O-methyltransferase (COMT), which was consistent with experimental kinetic data. nih.gov In the context of cancer research, molecular docking was used to investigate the binding modes of NDGA analogues with fibroblast growth factor receptor 1 (FGFR1), a target in gastric cancer. frontiersin.org

Molecular Docking Parameters of Nordihydroguaiaretic Acid with Various Protein Targets
Protein TargetBinding SiteBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Forces
Human Serum Albumin (HSA)Site II~ -7.5Not specifiedHydrogen bonds, Hydrophobic interactions plos.orgnih.gov
Bovine Serum Albumin (BSA)Site II~ -6.5Not specifiedHydrogen bonds, Hydrophobic interactions plos.orgnih.gov
5-Lipoxygenase (5-LOX)Active Site-7.1Not specifiedNot specified researchgate.net
Catechol O-Methyltransferase (COMT)Active Site-7.4158 (Docking Score)Not specifiedNot specified nih.gov
Hen Egg White Lysozyme (HEWL)Amyloid Fibril Forming RegionNot specifiedNot specifiedHydrophobic interactions nih.gov

In Silico Prediction of Pharmacological Activities and Target Identification

In silico ADMET profiling of NDGA has been performed to assess its drug-like properties. When compared to the synthetic drug Zileuton, NDGA exhibited superior pharmacokinetic properties and was predicted to have reduced toxicity. researchgate.net The analysis also highlighted favorable physicochemical properties for NDGA, such as enhanced bioavailability and optimal lipophilicity, underscoring its potential in medicinal chemistry. researchgate.net

Theoretical studies, particularly using Density Functional Theory (DFT), have been combined with experimental results to provide a deep understanding of NDGA's potent antioxidant and radical-scavenging activities. acs.org These computational models can rationalize the mechanism by which NDGA neutralizes harmful reactive oxygen species (ROS), such as the hydroxyl radical (•OH). acs.org The calculations predict that the reaction between NDGA and •OH is diffusion-controlled, and it proceeds through a sequential electron-proton transfer. acs.org

Furthermore, computational screening techniques like pharmacophore-based virtual screening are employed to identify potential biological targets for a compound. This approach was used to suggest that 5-LOX and 15-LOX are the most probable targets linked to the observed antiproliferative activity of compounds structurally related to NDGA. nih.gov

Predicted Pharmacokinetic and Pharmacological Properties of Nordihydroguaiaretic Acid
PropertyPrediction/FindingMethodology
PharmacokineticsSuperior profile and reduced toxicity compared to Zileuton. researchgate.netADMET Analysis researchgate.net
BioavailabilityPredicted to be favorable. researchgate.netADMET Analysis researchgate.net
Antioxidant MechanismScavenges •OH radicals via a diffusion-controlled, sequential electron-proton transfer. acs.orgDensity Functional Theory (DFT) acs.org
Anticancer TargetIdentified 5-LOX and 15-LOX as probable targets for antiproliferative activity. nih.govPharmacophore-based Virtual Screening nih.gov
NeuroprotectionPredicted to have CNS permeability, suggesting potential as a neuroprotective agent. scispace.comIn Silico Pharmacokinetics scispace.com

Computational Approaches to Structure-Activity Relationship Elucidation

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound to improve its efficacy and reduce side effects. Computational chemistry provides powerful tools to elucidate the SAR of NDGA and its derivatives.

Combined theoretical and experimental studies have successfully clarified the structure-function relationships of NDGA. biointerfaceresearch.com For instance, quantum chemical calculations using DFT were employed to analyze the vibrational signatures (Raman and IR spectra) of NDGA in different oxidation states. biointerfaceresearch.com These studies revealed that specific spectral features are indicative of the oxidized forms of NDGA, which are linked to its potential biotoxicity. biointerfaceresearch.comutep.edu This knowledge is vital for developing safer NDGA-based drugs.

SAR studies on NDGA derivatives have systematically explored how chemical modifications affect their inhibitory potency against various lipoxygenase enzymes. nih.gov It was found that the strength of electron-withdrawing substituents on the phenyl rings of NDGA analogues could significantly impact their reductive inhibition of soybean and 15-human lipoxygenase. nih.gov These computational insights guide synthetic chemists in designing more potent and selective inhibitors.

The development of novel analogues of NDGA often relies on a computational-experimental feedback loop. For example, in the design of potential inhibitors for FGFR1, molecular docking was first used to predict the binding modes of various NDGA analogues. frontiersin.org The most promising candidates were then synthesized and tested experimentally, confirming that specific structural modifications led to enhanced anti-cancer activity by inhibiting FGFR1 phosphorylation. frontiersin.org This integrated approach accelerates the discovery of new therapeutic agents based on the NDGA scaffold.

Emerging Research Frontiers and Future Directions for Nordihydroguaiaretic Acid Investigation

Identification of Novel Molecular Targets and Signaling Networks

Initial research identified 5-lipoxygenase (5-LOX) as a primary target of NDGA, explaining its anti-inflammatory effects through the reduced synthesis of leukotrienes and prostaglandins. nih.govselleckchem.com However, recent investigations have significantly broadened the landscape of its molecular interactions.

A key area of discovery has been the inhibition of receptor tyrosine kinases (RTKs). nih.gov Studies have demonstrated that NDGA can directly inhibit the activation of the Insulin-like growth factor-1 receptor (IGF-1R) and the c-erbB2/HER2/neu receptor, both of which are crucial in cell proliferation and are often overexpressed in cancer cells. nih.govselleckchem.commdpi.com This inhibition subsequently affects downstream signaling pathways, such as the PI3K/Akt pathway, which is vital for cell survival. aacrjournals.org Furthermore, NDGA has been shown to selectively inhibit the platelet-derived growth factor (PDGF) receptor, thereby blocking PDGF-stimulated DNA synthesis. nih.gov

Beyond well-established RTKs, recent proteomic and network analyses have identified Neuropilin 1 (NRP1) as a novel target. oncotarget.com By downregulating NRP1 expression, NDGA can impair cancer cell migration and metastasis, a finding that opens new avenues for its therapeutic application. oncotarget.com Research has also highlighted NDGA's ability to disrupt the actin cytoskeleton and impact cell adhesion. nih.govselleckchem.com

Moreover, NDGA's influence extends to various cellular processes and signaling molecules. It has been shown to:

Induce apoptosis in a range of cancer cell lines. nih.gov

Block protein transport from the endoplasmic reticulum to the Golgi complex. selleckchem.com

Affect intracellular calcium levels. selleckchem.com

Inhibit the transcription of human papillomavirus (HPV)-16 E6, leading to the restoration of the p53 tumor suppressor protein. researchgate.net

Downregulate the expression of genes like SREBP-1, which is involved in lipid synthesis, while upregulating proteins involved in fatty acid oxidation such as PPARα. nih.govnih.gov

Development of Advanced In Vitro and In Vivo Research Models

The investigation of NDGA's mechanisms has been facilitated by a diverse array of research models.

In Vitro Models: A wide variety of human cancer cell lines have been employed to study the anti-tumor effects of NDGA. These include, but are not limited to:

Glioblastoma cells nih.gov

Breast cancer cells (including trastuzumab-resistant lines) nih.govaacrjournals.org

Pancreatic carcinoma cells nih.gov

Prostate cancer cells mdpi.comoncotarget.com

Non-small-cell lung cancer (NSCLC) cell lines (H1975, H1299, and A549) mdpi.com

Cervical cancer cells (SiHa) researchgate.net

Leukemia cells (K562 and HL-60) nih.gov

These cell-based assays have been crucial for elucidating dose-dependent effects on cell viability, proliferation, metabolism, and gene expression. mdpi.com For instance, studies on NSCLC cell lines showed that NDGA decreases cell viability and proliferation while modulating the expression of metabolic genes. mdpi.com

In Vivo Models: Animal models have been instrumental in validating the preclinical efficacy of NDGA and its derivatives.

Mouse models of cancer: Xenograft models using human tumor cells implanted in mice have demonstrated the ability of NDGA to inhibit tumor growth and metastasis. oncotarget.comnih.gov For example, in mice with glioma, a synthetic derivative of NDGA called Nordy inhibited tumorigenicity. nih.gov Similarly, NDGA was shown to suppress tumor metastasis in nude mice models of prostate cancer. oncotarget.com

Models of metabolic disease: In ob/ob mice, a model for obesity and diabetes, chronic NDGA treatment improved plasma triglyceride levels, insulin (B600854) sensitivity, and hepatic steatosis. nih.gov

Models of inflammation and kidney disease: Studies have utilized models of polycystic kidney disease and puromycin (B1679871) aminonucleoside-induced nephrosis to demonstrate the renal protective actions of NDGA. nih.gov Recent research has also used mouse models of colitis to show that NDGA can alleviate inflammation by regulating macrophage activity. tandfonline.com

Aging research models: The nematode Caenorhabditis elegans and mice have been used to study the effects of NDGA on lifespan. wikipedia.orgresearchgate.net One study found that NDGA extended the lifespan of male mice. wikipedia.org

Exploration of Combination Research Strategies in Preclinical Settings

A significant frontier in NDGA research is its use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

Preclinical studies have shown synergistic effects when NDGA or its derivatives are combined with conventional chemotherapy drugs. For example:

In trastuzumab-resistant breast cancer cells, combining NDGA with trastuzumab suppressed proliferation and survival more effectively than either agent alone. aacrjournals.orgalzdiscovery.org

The tetra-acetylated derivative of NDGA (NDGATA) synergistically enhanced the cytotoxicity of doxorubicin, cisplatin, and methotrexate (B535133) in multidrug-resistant mouse mammary adenocarcinoma cells. nih.gov

In non-small-cell lung cancer cell lines, NDGA showed a synergistic pattern in decreasing cell viability when combined with carboplatin, gemcitabine, and taxol. mdpi.com

The tetra-O-methyl derivative of NDGA (M4N, also known as Terameprocol) showed strong synergistic anticancer activity with etoposide (B1684455) and rapamycin (B549165) in both cell culture and animal models. plos.orgsemanticscholar.org

In glioblastoma models, Terameprocol acted synergistically with temozolomide (B1682018) and enhanced the effects of radiotherapy. nih.gov

These findings suggest that NDGA can act as a chemosensitizing agent, potentially by inhibiting drug resistance mechanisms or targeting parallel survival pathways. aacrjournals.orgnih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

The application of "omics" technologies has been pivotal in uncovering the multifaceted mechanisms of NDGA action on a systemic level. nih.govescholarship.orgfrontiersin.org

Proteomics: Proteomic analyses have been used to identify global changes in protein expression following treatment with NDGA derivatives. In a study on human glioma cells treated with Nordy, two-dimensional gel electrophoresis and mass spectrometry identified several proteins whose expression was altered. nih.gov

Protein RegulationIdentified ProteinsAssociated Functions
Down-regulated Proliferation-associated gene A (PAG-A), Alternative splicing factor-3 (ASF-3), Beta-galactoside binding lectin, Eukaryotic translation initiation factor 5A (eIF-5A), Coffilin-1Proliferation, Splicing, Cell Adhesion, Translation, Cytoskeletal Dynamics
Up-regulated GST-pi, Glyceraldehyde-3-phosphate dehydrogenase, Alpha-enolase, CyclophilinDetoxification, Metabolism, Glycolysis, Protein Folding
Table based on findings from a proteomic study on human glioma cells treated with a derivative of NDGA. nih.gov

This approach helped to identify novel potential targets like NRP1 in prostate cancer by analyzing changes in the proteome. oncotarget.com

Metabolomics: Metabolomics studies have provided insights into how NDGA and its derivatives disrupt cancer cell metabolism. Research on Tetra-O-Methyl Nordihydroguaiaretic Acid (M4N) in three different cancer cell lines (LNCaP, AsPC-1, and L428) revealed a significant reduction in 26 metabolites essential for energy production and the synthesis of cellular components. plos.orgnih.gov This broad suppression of cancer metabolism highlights a key aspect of its anticancer activity. plos.org Targeted metabolomics has also been employed to investigate the role of NDGA in modulating specific metabolic pathways, such as arachidonic acid metabolism, in the context of inflammatory conditions. frontiersin.org Recent studies have also linked gut microbial production of NDGA to the regulation of intestinal inflammation, an area ripe for further metabolomic exploration. tandfonline.com

The integration of these high-throughput technologies is crucial for building a comprehensive understanding of NDGA's complex interactions within biological systems and for identifying new therapeutic opportunities.

Concluding Remarks and Outlook on Nordihydroguaiaretic Acid Research

Synthesis of Key Academic Findings

Nordihydroguaiaretic acid (NDGA), a lignan (B3055560) extracted from the creosote (B1164894) bush (Larrea tridentata), has been the subject of extensive research, revealing a wide array of biological activities. tandfonline.comscielo.br A significant body of work has established its potent antioxidant and anti-inflammatory properties. scielo.brresearchgate.netresearchgate.net These effects are largely attributed to its structure, which features two catechol rings capable of scavenging reactive oxygen species. nih.gov

Research has extensively documented NDGA's role as an inhibitor of lipoxygenases (LOX), enzymes involved in the inflammatory process. nih.govcaymanchem.com This inhibition reduces the production of leukotrienes and prostaglandins, key mediators of inflammation. selleckchem.com Furthermore, NDGA has been shown to modulate various signaling pathways implicated in cellular processes such as proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). researchgate.netalzdiscovery.org Studies have demonstrated its ability to inhibit the activation of receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R) and HER2, which are often overexpressed in cancer cells. nih.gov

The antiviral properties of NDGA have also been a focus of investigation, with studies showing its efficacy against a range of viruses, including flaviviruses like Dengue, West Nile, and Zika virus. scielo.brasm.org The proposed mechanism involves the inhibition of viral replication, potentially by interfering with lipid metabolism pathways that viruses exploit. asm.orgbiorxiv.org

In the context of metabolic diseases, research indicates that NDGA can improve insulin (B600854) sensitivity, reduce hepatic steatosis (fatty liver), and lower triglyceride levels in animal models. scielo.brnih.gov These effects are linked to its ability to activate AMP-activated protein kinase (AMPK) and modulate the expression of genes involved in lipid metabolism. nih.gov

Recent studies have also explored the use of isotopically labeled NDGA, such as Nordihydroguaiaretic Acid-d6, as a tool in research. While specific findings on NDGA-d6 are not extensively detailed in the reviewed literature, the use of such labeled compounds is a standard practice in pharmacokinetic and metabolic studies to trace the compound's absorption, distribution, metabolism, and excretion (ADME) without altering its biological activity. The lack of a stable isotope-labeled internal standard has been noted as a challenge in the quantitative analysis of NDGA. nih.gov

The diverse biological activities of NDGA are summarized in the table below.

Biological ActivityKey Mechanisms and FindingsSupporting Research Areas
Antioxidant Scavenges reactive oxygen species (ROS). nih.govsigmaaldrich.comCancer, Neuroprotection, Anti-aging
Anti-inflammatory Inhibits lipoxygenases (LOX), reducing leukotriene and prostaglandin (B15479496) synthesis. nih.govselleckchem.comArthritis, Cardiovascular Disease, Neuroinflammation
Anticancer Induces apoptosis, inhibits cell proliferation and angiogenesis, and modulates signaling pathways (e.g., IGF-1R, HER2). researchgate.netalzdiscovery.orgnih.govVarious Cancers (Lung, Breast, Prostate)
Antiviral Inhibits replication of flaviviruses (Dengue, Zika, West Nile). scielo.brasm.orgInfectious Diseases
Metabolic Regulation Improves insulin sensitivity, reduces hepatic steatosis, and lowers triglycerides by activating AMPK. scielo.brnih.govDiabetes, Metabolic Syndrome

Perspectives on Unanswered Questions and Future Research Imperatives

Despite the wealth of preclinical data on Nordihydroguaiaretic Acid (NDGA), several critical questions remain unanswered, paving the way for future research imperatives. A primary concern that hinders its clinical translation is the potential for toxicity, particularly hepatotoxicity and nephrotoxicity, observed at higher doses. researchgate.netalzdiscovery.org A crucial area of future research is to fully elucidate the mechanisms underlying this toxicity. Understanding the structural features responsible for both the therapeutic effects and the adverse reactions is paramount. biointerfaceresearch.com This knowledge could guide the development of safer and more effective synthetic derivatives. researchgate.netresearchgate.net

The precise molecular targets of NDGA are not fully understood. tandfonline.com While its inhibitory effects on lipoxygenases are well-documented, it likely interacts with multiple other cellular components to exert its diverse biological effects. tandfonline.commedicinacomplementar.com.br Future research should employ advanced techniques like proteomics and metabolomics to identify the complete spectrum of NDGA's molecular interactions. The use of deuterated forms like Nordihydroguaiaretic Acid-d6 will be invaluable in these studies for accurately tracing the molecule and its metabolites within biological systems.

While numerous in vitro and animal studies have demonstrated the potential of NDGA, there is a significant lack of robust clinical trial data in humans for most of its purported benefits. nih.govalzdiscovery.org Future research must prioritize well-designed clinical trials to validate the preclinical findings and establish safe and effective dosage regimens for various conditions.

The development of NDGA analogs with improved therapeutic profiles is a promising avenue. researchgate.net Researchers have begun to synthesize and evaluate derivatives, such as the methylated form, tetra-O-methyl nordihydroguaiaretic acid (M4N or Terameprocol), which has shown promise in clinical trials for cancer. asm.orgtandfonline.com Further exploration into the synthesis of novel analogs, potentially guided by computational modeling, could lead to compounds with enhanced efficacy and reduced toxicity. frontiersin.org The creation of nanostructured formulations of NDGA and its analogs is another innovative approach to improve drug delivery and therapeutic potential. researchgate.net

Finally, the full potential of NDGA in various therapeutic areas remains to be explored. For instance, its neuroprotective effects warrant further investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govfrontiersin.org Its ability to modulate the immune system also suggests potential applications in autoimmune disorders. nih.gov A comprehensive understanding of its long-term effects and its interactions with other drugs is also essential for its safe and effective clinical use. nih.gov

Q & A

Q. What are the validated synthetic routes for NDGA-d6, and how are isotopic purity and structural integrity ensured during synthesis?

NDGA-d6 synthesis typically involves selective deuteration of the parent compound, Nordihydroguaiaretic acid (NDGA), using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>98% deuterium incorporation) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with specific attention to deuterium placement at metabolically stable positions to minimize isotopic exchange . Structural integrity is assessed using FT-IR and HPLC coupled with UV-Vis detection to verify retention of phenolic hydroxyl groups and stereochemistry .

Q. Which analytical techniques are optimal for quantifying NDGA-d6 in biological matrices, and how are matrix effects mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity for deuterated compounds. Matrix effects (e.g., ion suppression) are minimized using isotope dilution with NDGA-d6 as an internal standard. Validation parameters (linearity, LOQ, recovery) should adhere to FDA bioanalytical guidelines, with cross-validation against non-deuterated NDGA to confirm assay robustness .

Q. How does NDGA-d6’s inhibitory activity against 5-lipoxygenase (5-LOX) compare to non-deuterated NDGA in in vitro assays?

NDGA-d6 retains 5-LOX inhibition potency, with IC₅₀ values comparable to NDGA (e.g., 8±3 μM in TNFα-stimulated microglial cells). However, deuterium isotope effects may alter metabolic stability, requiring parallel assays in hepatocyte models to assess enzymatic degradation rates. Activity validation should include dose-response curves and specificity controls against related enzymes (e.g., cyclooxygenase-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NDGA-d6’s reported dual roles as an antioxidant and pro-apoptotic agent across different cell lines?

Contradictory outcomes often arise from cell-specific redox environments or differential expression of target receptors (e.g., IGF-1R/HER2). To address this:

  • Perform ROS quantification (e.g., DCFH-DA assay) alongside apoptosis markers (Annexin V/PI) in the same model.
  • Use siRNA knockdown of IGF-1R to isolate mechanism-specific effects.
  • Compare results across primary cells (e.g., neurons) and immortalized lines (e.g., THP-1) to identify context-dependent behavior .

Q. What experimental strategies are recommended for elucidating NDGA-d6’s multi-target effects in complex pathways like ferroptosis or autophagy?

Employ multi-omics approaches:

  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., GPX4 for ferroptosis, LC3 for autophagy).
  • Metabolomics: LC-MS-based profiling of lipid peroxides and glutathione levels.
  • Chemical Proteomics: Use activity-based probes to map direct protein targets (e.g., p300 inhibition). Validate findings with CRISPR-Cas9 knockout models .

Q. How should researchers optimize NDGA-d6 dosing regimens in in vivo studies to balance efficacy and toxicity, given its reported cytotoxicity at high concentrations?

  • Conduct pharmacokinetic (PK) studies in rodents to determine Cmax, t₁/₂, and tissue distribution.
  • Use allometric scaling for dose translation between species.
  • Monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity) and employ staggered dosing to mitigate off-target effects.
  • Compare deuterated vs. non-deuterated NDGA to assess isotopic effects on toxicity thresholds .

Methodological Considerations

Q. What controls are essential when using NDGA-d6 as an internal standard in metabolic stability assays?

  • Stability Controls: Incubate NDGA-d6 with liver microsomes/S9 fractions to confirm deuterium retention under assay conditions.
  • Matrix Controls: Spike NDGA-d6 into blank plasma/tissue homogenates to rule out non-specific binding.
  • Cross-Validation: Compare degradation rates with non-deuterated NDGA to quantify isotope effects on metabolic pathways .

Q. How can researchers address batch-to-batch variability in NDGA-d6’s bioactivity due to isotopic impurities?

  • Require certificates of analysis (CoA) from suppliers specifying deuterium enrichment (≥98 atom% D).
  • Pre-screen batches using NMR to detect protiated contaminants.
  • Include batch-specific controls in each experiment to normalize activity data .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of NDGA-d6 in high-throughput screening (HTS) assays?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.
  • Apply false discovery rate (FDR) correction for multiplexed assays (e.g., multi-kinase panels).
  • Report variability using coefficient of variation (CV) for triplicate runs .

Q. How should conflicting data on NDGA-d6’s cross-species efficacy be addressed in translational research?

  • Perform comparative studies in humanized mouse models (e.g., PDX for cancer).
  • Validate target engagement across species via Western blot or ELISA.
  • Use meta-analysis to reconcile discrepancies, emphasizing model limitations (e.g., immune-deficient vs. immune-competent systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.